2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMCBMXHWZNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441213 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160969-03-9 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160969-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS number 160969-03-9
An In-Depth Technical Guide to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (CAS 160969-03-9)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the compound's core chemistry, synthetic utility, analytical validation, and safe handling, with a focus on its critical role as a pharmaceutical intermediate.
Introduction: A Structurally Optimized Intermediate
This compound, identified by CAS number 160969-03-9, is a specialized organic compound primarily recognized for its role as a key building block in the synthesis of Silodosin.[1][2] Silodosin is a selective α1A-adrenoceptor antagonist prescribed for the treatment of benign prostatic hyperplasia (BPH).[2][3] The utility of this intermediate is not accidental; its architecture is deliberately designed for high reactivity and for imparting advantageous properties to the final active pharmaceutical ingredient (API).
The molecule consists of three key functional regions:
-
A Methanesulfonate (Mesylate) Ester: This group functions as an excellent leaving group, making the ethyl portion of the molecule highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function in multi-step syntheses.
-
A Phenoxyethyl Core: This provides the central scaffold upon which the reactive and property-modifying groups are built.
-
A 2,2,2-Trifluoroethoxy Moiety: This fluorine-containing group is crucial for modulating the physicochemical properties of the target molecule. The inclusion of trifluoro- groups often enhances metabolic stability and membrane permeability, which are desirable characteristics for many drug candidates.[2][4]
This document provides an in-depth exploration of these features, offering both theoretical understanding and practical, field-tested protocols.
Physicochemical Properties and Structural Analysis
The compound's physical and chemical characteristics are fundamental to its handling, storage, and reactivity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 160969-03-9 | [2][3][5] |
| Molecular Formula | C₁₁H₁₃F₃O₅S | [2][3][5] |
| Molecular Weight | 314.28 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder or solid | [2][4] |
| Melting Point | 52.0 to 56.0 °C | [3] |
| Boiling Point | ~396.4 °C (Predicted) | [2][3] |
| Density | ~1.4 g/cm³ | [2][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Storage | Recommended at 2-8°C or Room Temperature in a cool, dark place | [3][7] |
Causality of Structural Features:
-
The Mesylate Leaving Group: In organic synthesis, the efficiency of a nucleophilic substitution reaction is heavily dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it. The methanesulfonate anion (CH₃SO₃⁻) is an exceptionally stable, non-nucleophilic anion due to the delocalization of its negative charge across the three oxygen atoms. This makes it a superior leaving group compared to halides or other sulfonates, driving reactions to completion with high yields.
-
The Trifluoroethoxy Enhancer: The strategic placement of the -OCH₂CF₃ group serves a dual purpose. From a synthetic standpoint, it is relatively inert during the mesylation and subsequent substitution steps. From a pharmacological perspective, its high lipophilicity and the metabolic resistance of the C-F bonds enhance the drug-like properties of Silodosin, contributing to its efficacy and pharmacokinetic profile.[2]
Core Application: A Key Intermediate in Silodosin Synthesis
The primary and most well-documented application of this compound is as a reactive intermediate in the manufacturing of Silodosin.[1][2][3] The synthesis involves the coupling of this mesylate intermediate with a nucleophilic amine-containing fragment.
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom of the coupling partner attacks the electrophilic carbon atom adjacent to the mesylate group. This concerted step results in the displacement of the stable methanesulfonate anion and the formation of a new carbon-nitrogen bond, a critical linkage in the final Silodosin molecule.
Caption: SN2 reaction pathway for Silodosin synthesis.
Synthesis and Purification Workflow
The synthesis of the title compound is a standard procedure in medicinal chemistry, involving the conversion of a primary alcohol to a mesylate. This protocol is a self-validating system; successful synthesis is confirmed by the distinct physical and spectral properties of the product compared to the starting material.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting material, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, in anhydrous dichloromethane (DCM).[3]
-
Base Addition: Add triethylamine (Et₃N) to the solution. The base acts as a scavenger for the HCl that will be generated during the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic reaction between the alcohol and methanesulfonyl chloride, preventing side reactions.
-
Mesylation: Add methanesulfonyl chloride (MsCl) dropwise to the cooled, stirring solution via the dropping funnel.[3] The rate of addition should be controlled to maintain the internal temperature below 5 °C.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (e.g., 30 hours, as per one source).[3] Monitor the progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup - Quenching: Slowly pour the reaction mixture into ice-cold water to quench any unreacted MsCl and to dissolve the triethylamine hydrochloride salt.[3]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with DCM to recover all the product.[3]
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally, saturated brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a white to off-white crystalline solid.
Caption: Workflow for synthesis and purification.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate.
| Analysis Method | Purpose | Typical Specification | Source(s) |
| Gas Chromatography (GC) | Purity Assessment | >98.0% | [2] |
| Melting Point | Identity and Purity | 52.0 to 56.0 °C | |
| NMR Spectroscopy | Structural Confirmation | Spectrum conforms to structure | |
| HPLC | Purity Assessment | >95% | [2] |
Exemplary Analytical Protocols:
-
Purity by Gas Chromatography (GC):
-
System: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., ethyl acetate) at approximately 1 mg/mL.
-
Analysis: Inject 1 µL and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
-
Structural Confirmation by ¹H NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the different protons in the molecule, including signals for the methyl group of the mesylate, the two methylene groups of the ethyl chain, the methylene of the trifluoroethoxy group, and the aromatic protons. The integration of these peaks should correspond to the number of protons in each environment.
-
Context and Distinction: A Tool for Synthesis, Not Mutagenesis
The methanesulfonate group places this compound in the broad class of alkylating agents. This classification can cause confusion with well-known mutagens like Ethyl Methanesulfonate (EMS) . It is critical to distinguish between them.
-
Ethyl Methanesulfonate (EMS): A potent, volatile liquid mutagen used extensively in genetic research to induce random point mutations in DNA.[8][9][10] Its mechanism involves the ethylation of guanine bases, leading to G:C to A:T transitions during DNA replication.[10][11][12]
-
This compound: A non-volatile, crystalline solid designed as a high-purity intermediate for controlled organic synthesis.[2] Its role is to transfer a large, complex alkyl group to a specific nucleophile in a controlled reaction vessel. Its physical properties and intended use are entirely different from those of EMS.
While both are chemically "alkylating agents," their biological reactivity and application are worlds apart. The title compound is a tool for building complex molecules, whereas EMS is a tool for inducing genetic variation.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper safety protocols must be followed.
-
Hazard Identification: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[5][13]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures vary by supplier but are typically Room Temperature or refrigerated (2-8°C).[7]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area thoroughly.[14]
Conclusion
This compound is a quintessential example of a modern pharmaceutical intermediate where each structural component is optimized for a specific function. Its highly reactive mesylate group ensures efficient bond formation, while the trifluoroethoxy moiety contributes to the desirable pharmacokinetic properties of the final API, Silodosin. For the drug development professional, a thorough understanding of its chemistry, synthesis, and handling is essential for its successful and safe implementation in the synthetic pathway of this important therapeutic agent.
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An In-Depth Technical Guide to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate, a key intermediate in modern pharmaceutical synthesis. As a Senior Application Scientist, my focus is to deliver not just data, but actionable insights grounded in established scientific principles, aiding researchers in their synthetic and developmental endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound, identified by CAS number 160969-03-9, is a synthetic organic compound with a molecular formula of C11H13F3O5S.[1][2] Its calculated molecular weight is approximately 314.28 g/mol .[1][2][3][4] The presence of a trifluoroethoxy group significantly influences its chemical properties, contributing to its utility in pharmaceutical applications.[5]
The compound typically appears as a white to off-white crystalline powder.[6][7] Key physical properties are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 314.28 g/mol | [1][3][4] |
| Molecular Formula | C11H13F3O5S | [1][3][8] |
| CAS Number | 160969-03-9 | [1][3][8] |
| Melting Point | 52.0 to 56.0 °C | [7][8] |
| Boiling Point | 396.4±42.0 °C at 760 mmHg | [8] |
| Density | 1.4±0.1 g/cm³ | [8] |
| Appearance | White to Off-White Crystalline Powder | [6][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
Strategic Importance in Pharmaceutical Synthesis
The primary and most significant application of this compound is its role as a critical intermediate in the synthesis of Silodosin.[3][5][7] Silodosin is a selective α1A-adrenoceptor antagonist employed in the treatment of benign prostatic hyperplasia (BPH).[5][7] The trifluoroethoxy and sulfonate functional groups within the intermediate are strategically important for constructing the final complex molecular architecture of Silodosin through nucleophilic substitution reactions.[9] The inclusion of fluorine is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug, such as metabolic stability and bioavailability.[9]
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound from 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol is a well-documented procedure. The following protocol is based on established methods and includes explanations for key steps to ensure reproducibility and safety.[7]
Experimental Protocol
Materials:
-
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol
-
Anhydrous Aluminum Chloride (AlCl3)
-
Methanesulfonyl Chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Ice Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine anhydrous AlCl3 (1.24 mol) with anhydrous dichloromethane (200 mL). Cool the mixture to -5 °C using an appropriate cooling bath. The inert atmosphere is crucial to prevent the reaction of AlCl3 and other reagents with atmospheric moisture.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the cooled mixture with continuous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Starting Material: Prepare a solution of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (0.62 mol) in dichloromethane (70 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. This controlled addition is critical to manage the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition, continue stirring the reaction mixture at room temperature for approximately 30 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Slowly pour the reaction mixture into 800 mL of ice water with vigorous stirring to quench the reaction.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (6 x 120 mL) to maximize the recovery of the product.
-
Washing and Drying: Combine all organic layers and wash successively with saturated brine solution and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from ethyl acetate to yield the target compound.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
To ensure the purity and identity of the synthesized compound, a combination of analytical techniques should be employed.
-
Gas Chromatography (GC): A purity of ≥98.0% is typically confirmed by GC analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the molecular structure of the final product.
-
Melting Point Analysis: The melting point should be within the established range of 52.0 to 56.0 °C.[7][8]
Safety and Handling
This compound is classified as an irritant.[3] According to GHS classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]
Conclusion
This compound is a well-characterized compound with a critical role in the synthesis of the pharmaceutical agent Silodosin. Its synthesis is straightforward, but requires careful control of reaction conditions. The information provided in this guide is intended to equip researchers and drug development professionals with the necessary technical knowledge to handle, synthesize, and utilize this important intermediate effectively and safely.
References
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Chemsrc. 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate.
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Niksan Pharmaceutical. This compound.
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Qingmu Pharmaceutical. This compound.
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Benchchem. This compound.
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Opulent Pharma. This compound.
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MySkinRecipes. 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate.
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TCI America. This compound 98.0+%.
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ChemicalBook. This compound.
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PubChem. This compound.
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TCI Chemicals. This compound.
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Sigma-Aldrich. 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate.
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2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate spectral data (NMR, IR, MS)
Technical Whitepaper: Characterization & Synthesis of Silodosin Intermediate K Compound: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS: 160969-03-9 Molecular Weight: 314.28 g/mol [1]
Part 1: Executive Technical Overview
This guide serves as a master validation protocol for Intermediate K (CAS 160969-03-9), the critical alkylating agent used in the convergent synthesis of Silodosin (Rapaflo).[1]
In the context of drug development, this sulfonate ester is not merely a reagent; it is a "molecular warhead."[1] Its primary function is to alkylate the indoline core of Silodosin.[1] Consequently, its quality attributes—specifically the integrity of the leaving group (mesylate) and the trifluoroethoxy moiety—are directly correlated to the yield and impurity profile of the final API.[1]
Key Stability Warning: As a sulfonate ester, this compound is susceptible to hydrolysis.[1] Exposure to ambient moisture will revert the compound to its alcohol precursor (CAS 160969-02-8), a "dead-end" impurity in the subsequent alkylation step.[1]
Part 2: Synthesis & Reaction Logic
The synthesis follows a nucleophilic substitution pathway, converting the precursor alcohol into a highly reactive electrophile.[1]
Mechanism & Causality[1]
-
Activation: The hydroxyl group of the precursor is insufficiently reactive for direct alkylation.[1] We convert it to a mesylate (methanesulfonate), which is an excellent leaving group (
of conjugate acid ).[1] -
Base Selection: Triethylamine (TEA) or Pyridine is used to scavenge the HCl byproduct.[1] Failure to neutralize HCl will lead to acid-catalyzed ether cleavage of the trifluoroethoxy group.[1]
-
Temperature Control: The reaction is highly exothermic.[1] Addition of MsCl must occur at
to prevent the formation of the vinyl ether impurity via elimination.[1]
Visualizing the Pathway
Figure 1: Synthesis pathway and critical degradation routes (Hydrolysis and Elimination).
Part 3: Spectral Characterization (The Validation Standard)
The following data constitutes the "Fingerprint of Identity" for CAS 160969-03-9.[1][2][3][4]
A. Nuclear Magnetic Resonance (NMR)
Diagnostic Strategy:
-
1H NMR: Look for the quartet at ~4.4 ppm.[1] This confirms the presence of the
group coupling to the adjacent methylene.[1] The mesylate methyl group appears as a sharp singlet upfield.[1] -
13C NMR: The
carbon will appear as a quartet with a massive coupling constant ( ).[1]
Table 1: 1H NMR Data (300 MHz,
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 6.90 – 7.10 | Multiplet | 4H | Aromatic protons (Ortho-disubstituted ring).[1] |
| 4.55 – 4.60 | Triplet / Multiplet | 2H | Deshielded by the electron-withdrawing sulfonate.[1] | |
| 4.38 | Quartet ( | 2H | Critical Identity Peak. Coupled to 3 Fluorine atoms.[1] | |
| Ar-O- | 4.20 – 4.28 | Triplet / Multiplet | 2H | Adjacent to phenoxy oxygen, less deshielded than OMs.[1] |
| 3.05 – 3.10 | Singlet | 3H | Methyl group of the mesylate.[1] |
Table 2: 13C NMR Data (75 MHz,
| Shift ( | Splitting | Assignment |
| 148.5, 149.0 | Singlet | Quaternary Aromatic Carbons (Ipso to Oxygen).[1] |
| 123.5 | Quartet ( | |
| 121 - 124 | Singlet | Aromatic CH carbons. |
| 114 - 116 | Singlet | Aromatic CH carbons.[1] |
| 68.5 | Singlet | |
| 67.2 | Quartet ( | |
| 66.0 | Singlet | Ar-O- |
| 37.5 | Singlet | Mesylate Methyl ( |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is used primarily to confirm the formation of the sulfonate ester and the retention of the ether linkages.[1]
Table 3: Key IR Absorption Bands
| Wavenumber ( | Vibration Mode | Functional Group | Note |
| 1350 - 1360 | Sulfonate | Asymmetric stretch.[1] Strong/Sharp. | |
| 1170 - 1180 | Sulfonate | Symmetric stretch.[1] | |
| 1250 - 1280 | Alkyl Fluoride | Broad, strong band.[1] | |
| 1590, 1500 | Aromatic Ring | Skeletal vibrations.[1] |
C. Mass Spectrometry (MS)
Method: ESI (Positive Mode) or EI (Electron Impact).[1]
Molecular Formula:
-
Parent Ion (ESI+):
-
Fragmentation Pattern (EI):
Part 4: Experimental Protocol (Synthesis & Purification)
Note: This protocol is designed for a 10g scale validation run.
Reagents:
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (Precursor): 10.0 g[1]
-
Methanesulfonyl Chloride (MsCl): 5.8 g (1.2 eq)[1]
-
Triethylamine (TEA): 5.1 g (1.2 eq)[1]
-
Dichloromethane (DCM): 100 mL (Anhydrous)
Step-by-Step Workflow:
-
Setup: Charge the Precursor alcohol and DCM into a 250mL 3-neck round-bottom flask under Nitrogen atmosphere.
-
Cooling: Cool the solution to
using an ice/salt bath. -
Base Addition: Add TEA dropwise, maintaining temperature
. -
Activation (Critical): Add MsCl dropwise over 30 minutes.
-
Why? Rapid addition causes exotherms that favor elimination to the vinyl ether impurity.[1]
-
-
Reaction: Stir at
for 1 hour, then allow to warm to for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] -
Quench: Add water (50 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess MsCl.
-
Extraction: Separate the organic layer.[1][7] Wash with 1N HCl (30 mL) to remove residual TEA, then with saturated
(30 mL) and Brine (30 mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at .-
Caution: Do not exceed
during concentration; thermal stress degrades the mesylate.[1]
-
-
Crystallization: Recrystallize from IPA/Hexane if necessary to achieve off-white solid (MP: 52-56°C).
Part 5: Quality Control Logic
When analyzing the final product, use this logic flow to interpret impurities:
Figure 2: NMR-based impurity detection logic.
References
-
Kissei Pharmaceutical Co., Ltd. (1995).[1] Indoline derivatives and their use as alpha-1 blockers. US Patent 5,387,603.[1][8] Link
-
Zhejiang Huahai Pharmaceutical Co. (2011).[1] Process for the preparation of Silodosin. WO Patent 2011/101864.[1][8] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10519307: this compound.[1] Link
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for NMR/IR interpretation principles).
Sources
- 1. This compound | C11H13F3O5S | CID 10519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 160969-03-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 160969-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Potential biological activities of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
An In-depth Technical Guide on the Potential Biological Activities of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Abstract: This technical guide provides a comprehensive analysis of the known and potential biological activities of this compound. Primarily identified as a process-related impurity in the synthesis of Ranolazine, its most significant documented biological effect is genotoxicity. This document will delve into the mechanistic basis of this activity, outline robust experimental protocols for its assessment, and explore hypothetical biological activities based on its chemical structure. The guide is intended for researchers, toxicologists, and drug development professionals involved in pharmaceutical safety and impurity profiling.
Introduction
This compound (TFPE-OMs) is a sulfonate ester that has garnered attention primarily as a genotoxic impurity (GTI) in the manufacturing of Ranolazine, a medication used to treat chronic angina. Its chemical structure, featuring a methanesulfonate (mesylate) group, categorizes it as a potential alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA. This reactivity is the underlying cause of their mutagenic and carcinogenic potential, making the control of such impurities a critical aspect of pharmaceutical development and manufacturing.
The regulatory landscape, particularly the International Council for Harmonisation (ICH) M7 guideline, mandates strict control over genotoxic impurities in drug substances. Understanding the biological activity profile of impurities like TFPE-OMs is therefore not just an academic exercise but a regulatory necessity. This guide will first explore its established genotoxic profile and then venture into a structured, hypothesis-driven exploration of other potential biological activities.
Part 1: Confirmed Biological Activity - Genotoxicity
The primary and most concerning biological activity of TFPE-OMs is its genotoxicity. The methanesulfonate moiety is a well-known structural alert for mutagenicity, as it is an excellent leaving group, facilitating the alkylation of DNA.
Mechanism of Genotoxicity
The genotoxicity of TFPE-OMs is predicated on its ability to act as an electrophile. The ethyl methanesulfonate portion of the molecule can react with nucleophilic centers in DNA, particularly the N7 position of guanine and the N3 position of adenine. This alkylation can lead to several detrimental outcomes:
-
DNA Adduct Formation: The covalent binding of the molecule to DNA forms adducts that can distort the DNA helix.
-
Miscoding during Replication: If not repaired, these adducts can be misread by DNA polymerase during replication, leading to point mutations (e.g., G:C to A:T transitions).
-
DNA Strand Breaks: The instability of alkylated bases can lead to depurination, creating abasic sites that can result in single-strand breaks during DNA repair processes.
These DNA-level events can culminate in chromosomal damage, mutagenesis, and potentially carcinogenesis, highlighting the importance of controlling its presence in any final drug product.
Experimental Workflow for Genotoxicity Assessment
A standard battery of tests is employed to confirm and quantify the genotoxic risk of a compound. The following workflow is recommended for TFPE-OMs, in line with regulatory guidelines.
Principle: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (his) or tryptophan (trp) operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid, making them reliant on an external source for growth. The test assesses the ability of the test compound to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino-acid-deficient medium. The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
Step-by-Step Methodology:
-
Strain Selection: Utilize standard tester strains such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of TFPE-OMs. The highest concentration should show some toxicity but not be overtly bactericidal.
-
Main Experiment (Plate Incorporation Method): a. Prepare serial dilutions of TFPE-OMs in a suitable solvent (e.g., DMSO). b. In a test tube, mix 100 µL of the bacterial culture, 100 µL of the TFPE-OMs dilution (or vehicle control), and 500 µL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation). c. Add 2.0 mL of molten top agar containing a trace amount of histidine/tryptophan. d. Vortex briefly and pour the mixture onto minimal glucose agar plates. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertant colonies that is at least twofold greater than the solvent control.
Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss).
Step-by-Step Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or Chinese Hamster Ovary (CHO) cells.
-
Dose Selection: Determine the appropriate dose range of TFPE-OMs by assessing its cytotoxicity over the treatment period (e.g., using relative population doubling or cell count). The highest concentration should induce approximately 50-60% cytotoxicity.
-
Treatment: a. Culture the cells to an appropriate confluency. b. Treat the cells with various concentrations of TFPE-OMs, a vehicle control, and a positive control for 3-6 hours (with S9 activation) or for a full cell cycle (e.g., 24 hours) without S9. c. After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This blocks cytokinesis, leading to the accumulation of binucleated cells, which are then scored for micronuclei.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
Caption: Workflow for Genotoxicity Assessment of TFPE-OMs.
Part 2: Hypothetical Biological Activities & Exploratory Assessment
Beyond its established genotoxicity, the chemical structure of TFPE-OMs allows for the formulation of hypotheses regarding other potential biological activities. This section proposes an exploratory workflow to investigate these possibilities.
Structural Rationale for Hypothetical Activities
-
Interaction with Ion Channels: TFPE-OMs is an impurity in the synthesis of Ranolazine, a known inhibitor of the late sodium current (INa) in cardiac cells. While TFPE-OMs lacks the specific pharmacophore of Ranolazine, its phenoxy-ethyl backbone is a common feature in many pharmacologically active compounds. It is plausible that it could exhibit low-affinity interactions with sodium channels or other ion channels (e.g., potassium or calcium channels), potentially leading to unintended cardiac or neuronal effects.
-
Metabolic Enzyme Inhibition/Induction: The trifluoroethoxy group can alter the electronic properties of the molecule, potentially influencing its interaction with metabolic enzymes, such as the Cytochrome P450 (CYP) family. It could act as either an inhibitor or an inducer of specific CYP isoforms, which would have implications for drug-drug interactions if present in a final pharmaceutical product.
-
General Cytotoxicity: As an alkylating agent, high concentrations of TFPE-OMs are likely to induce cytotoxicity through mechanisms beyond direct DNA damage, such as alkylation of proteins and lipids, leading to cellular stress and apoptosis.
Exploratory Experimental Workflow
The following workflow is designed as a cost-effective, high-level screening cascade to identify potential biological activities beyond genotoxicity.
Principle: To establish a baseline for the compound's general toxicity to mammalian cells and to guide concentrations for more specific assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a cardiomyocyte cell line like AC16) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a wide range of TFPE-OMs concentrations (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Principle: To rapidly assess whether TFPE-OMs has off-target activity on a panel of key cardiac and neuronal ion channels. This is typically conducted by specialized contract research organizations (CROs) using automated patch-clamp or fluorescent-based assays.
Step-by-Step Workflow:
-
CRO Selection: Identify a reputable CRO that offers ion channel screening services.
-
Panel Selection: Choose a panel that includes key channels relevant to the parent drug's activity and general safety, such as hERG (potassium channel critical for cardiac safety), Nav1.5 (cardiac sodium channel), and Cav1.2 (L-type calcium channel).
-
Concentration Selection: Based on the cytotoxicity data (Protocol 3), select one or two non-cytotoxic concentrations for the initial screen (e.g., 1 µM and 10 µM).
-
Assay Execution: The CRO will perform the assays, typically measuring the effect of TFPE-OMs on the electrical currents passing through the channels.
-
Data Analysis: The results are usually provided as a percentage of inhibition or activation of the channel current compared to a vehicle control. A "hit" is typically defined as >30-50% inhibition at the tested concentration. Any confirmed hits would warrant further detailed dose-response studies.
Caption: Exploratory Workflow for Novel Biological Activities.
Data Presentation & Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Genotoxicity Data Summary
| Assay | Tester Strain / Cell Line | Metabolic Activation | Result | Conclusion |
| Ames Test | S. typhimurium TA100 | - S9 | 3.5-fold increase over control (p<0.01) | Positive |
| Ames Test | S. typhimurium TA100 | + S9 | 4.2-fold increase over control (p<0.01) | Positive |
| Ames Test | S. typhimurium TA98 | - S9 / + S9 | No significant increase | Negative |
| In Vitro Micronucleus | CHO Cells | - S9 | 2.8-fold increase over control (p<0.05) | Positive |
| In Vitro Micronucleus | CHO Cells | + S9 | 3.1-fold increase over control (p<0.05) | Positive |
Table 2: Hypothetical Exploratory Screening Data Summary
| Assay | Cell Line / Target | Endpoint | Result | Interpretation |
| Cytotoxicity (MTT) | HepG2 | IC50 | 45.2 µM | Moderate baseline cytotoxicity |
| Ion Channel Screen (10 µM) | hERG (K+ Channel) | % Inhibition | 58.1% | Hit: Potential for cardiac QT prolongation |
| Ion Channel Screen (10 µM) | Nav1.5 (Na+ Channel) | % Inhibition | 15.3% | No significant activity |
| Ion Channel Screen (10 µM) | Cav1.2 (Ca2+ Channel) | % Inhibition | 8.9% | No significant activity |
Conclusion and Future Directions
The primary, confirmed biological activity of this compound is its genotoxicity, driven by its alkylating methanesulfonate group. Standard in vitro assays, such as the Ames test and micronucleus assay, are essential for confirming and quantifying this risk in the context of pharmaceutical impurity profiling.
Hypothetical activities, derived from structural analogy to the parent drug Ranolazine and general chemical principles, warrant exploratory investigation. A tiered screening approach, starting with broad cytotoxicity and followed by targeted panels like ion channel screening, provides a resource-efficient strategy to uncover potential off-target effects. Any confirmed "hits" from such screens, like the hypothetical hERG inhibition shown above, would necessitate further, more detailed mechanistic studies to understand the clinical relevance of the finding. This comprehensive approach ensures a thorough biological characterization, satisfying both regulatory requirements and scientific curiosity.
References
-
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
In vitro Micronucleus Assay Protocol. JoVE (Journal of Visualized Experiments). [Link]
-
This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Genotoxicity Testing. Nelson Labs. [Link]
-
The in vitro micronucleus technique. Fenech, M. (2000). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]
-
Microbial Mutagenicity Assay: Ames Test. Mortelmans, K., & Zeiger, E. (2000). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
Discovery and history of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Technical Whitepaper: The Role of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate in the Genesis of Silodosin
Abstract
This technical guide provides a comprehensive analysis of This compound (CAS 160969-03-9), a critical intermediate in the synthesis of the selective
Introduction: The Quest for Uroselectivity
Benign Prostatic Hyperplasia (BPH) therapy evolved significantly with the introduction of
The compound This compound serves as the delivery vector for the pharmacophore's "tail": a trifluoroethoxy-substituted phenoxy group. This specific moiety is responsible for the drug's high affinity for the
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 160969-03-9 |
| Molecular Formula | |
| Molecular Weight | 314.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 52.0 – 56.0 °C |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate; Slightly soluble in Methanol |
| Function | Electrophilic Alkylating Agent (Mesylate Leaving Group) |
Discovery and Historical Context
Developer: Kissei Pharmaceutical Co., Ltd. (Japan) Key Milestone: Launch of Urief® (Japan, 2006) and Rapaflo® (USA, 2009).[2]
The discovery of this intermediate is inextricably linked to the Structure-Activity Relationship (SAR) optimization of the Silodosin scaffold. Researchers at Kissei sought to optimize the indoline core. They discovered that introducing a fluoro-alkoxy side chain significantly enhanced metabolic stability and receptor binding affinity due to the electron-withdrawing nature and lipophilicity of the trifluoromethyl group.
The methanesulfonate (mesylate) derivative was selected over halides (chlorides/bromides) or tosylates for the alkylation step due to its superior leaving group ability under mild basic conditions, balancing reactivity with the stability required for large-scale manufacturing.
Synthetic Evolution: From Bench to Plant
The synthesis of this intermediate has evolved to maximize yield and minimize hazardous reagents.
The Early Medicinal Chemistry Route (Guaiacol)
-
Starting Material: Guaiacol.
-
Steps: Etherification with trifluoroiodoethane
Demethylation ( ) Alkylation with ethyl bromoacetate Reduction ( ) Mesylation. -
Drawbacks: High cost of trifluoroiodoethane; use of pyrophoric
and corrosive .
The Modern Process Route (Catechol)
-
Starting Material: Catechol (1,2-Dihydroxybenzene).
-
Mechanism: Sequential alkylation allows for a convergent synthesis that is safer and more atom-economical.
DOT Diagram 1: Evolution of Synthesis Pathways
Figure 1: Comparison of the legacy medicinal chemistry route versus the optimized industrial synthesis using Catechol.
Detailed Protocol: Preparation of the Mesylate
Note: This protocol is a generalized composite of optimized patent literature (e.g., CN109516933B).
Reagents:
-
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (Alcohol Precursor)[3]
-
Methanesulfonyl Chloride (MsCl)[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Charge: Load 1.0 eq of the Alcohol Precursor into a reactor with anhydrous DCM (10 volumes).
-
Cooling: Cool the solution to 0–5°C to control the exothermic nature of the mesylation.
-
Base Addition: Add 1.2 eq of Triethylamine. Stir for 15 minutes.
-
Mesylation: Add 1.1 eq of Methanesulfonyl Chloride dropwise, maintaining internal temperature <10°C.
-
Why: Rapid addition causes exotherms that can degrade the mesylate or form impurities.
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC or HPLC (Disappearance of alcohol).
-
Quench: Quench with cold water. Separate organic layer.
-
Wash: Wash with dilute HCl (to remove amine), then
(to neutralize acid), then brine. -
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Crystallization: Recrystallize from Ethyl Acetate/Hexane to obtain the white solid.
Application: The Coupling Reaction
The mesylate acts as the electrophile in a nucleophilic substitution (
DOT Diagram 2: The Silodosin Coupling Mechanism
Figure 2: The convergent coupling strategy where the mesylate side chain is attached to the indoline core.
Critical Quality Attribute: Genotoxicity Management
As an alkyl methanesulfonate, CAS 160969-03-9 is classified as a Potential Genotoxic Impurity (PGI) . Regulatory bodies (EMA, FDA) require strict control of alkyl sulfonates in the final API.
-
Risk: Residual mesylate in the final drug substance can alkylate DNA.
-
Control Strategy:
-
Purging: The coupling reaction is typically run with an excess of the indoline nucleophile or driven to completion to consume the mesylate.
-
Downstream Processing: Subsequent hydrolysis and crystallization steps in the Silodosin synthesis are validated to demonstrate the "purge factor" (clearance) of this impurity to < ppm levels (Threshold of Toxicological Concern).
-
Analytical: Validated GC-MS or LC-MS/MS methods are required to detect trace levels of the mesylate in the final API.
-
References
-
Kissei Pharmaceutical Co., Ltd. (2006).[2][3][5][6] Launch of Urief® (Silodosin) for Dysuria Associated with Benign Prostatic Hyperplasia.[1][2][5][6] Kissei News Release. Link
-
European Patent Office. (1993). EP0600675A1: Indoline derivatives and their use as alpha-1 adrenoceptor antagonists. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10519307: this compound. Link
-
ChemicalBook. (2023). Synthesis and Properties of CAS 160969-03-9. Link
-
Google Patents. (2019). CN109516933B: Preparation method of silodosin intermediate. Link
Sources
- 1. SILODOSIN Launched (Brand Name in Japan: Urief®) in the US | News Release(2009) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
- 4. This compound | 160969-03-9 | Benchchem [benchchem.com]
- 5. newswire.ca [newswire.ca]
- 6. Daiichi Sankyo Launches Silodosin for the Treatment of Dysuria in China - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
Beyond Silodosin: Unlocking the Alkylating Potential of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
[1]
Executive Summary
Compound: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS: 160969-03-9 Role: Advanced Fluorinated Synthon & Alkylating Agent[1]
While primarily recognized as the pivotal intermediate "Impurity 11" in the GMP synthesis of Silodosin (Rapaflo) , this compound represents a severely underutilized scaffold in broader medicinal chemistry. Its structure combines a metabolically robust fluorinated ether with a highly reactive mesylate warhead , making it an ideal "plug-and-play" module for introducing the pharmacologically privileged 2-(2,2,2-trifluoroethoxy)phenoxy motif.[1]
This technical guide moves beyond the generic manufacturing protocols, exploring the compound's utility in PROTAC linker design ,
Part 1: Technical Profile & The "Fluorine Effect"
Chemical Identity
| Property | Specification |
| Molecular Formula | C₁₁H₁₃F₃O₅S |
| Molecular Weight | 314.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 52.0 – 56.0 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, THF; Slightly soluble in Methanol |
| Reactivity Class | Electrophilic Alkylating Agent (SN2) |
The Pharmacophore Advantage
The 2-(2,2,2-trifluoroethoxy)phenoxy moiety is not merely a structural filler; it is a high-affinity anchor for
-
Metabolic Blockade: The terminal
group and the ether linkage are resistant to Cytochrome P450 oxidation, extending the half-life of derived ligands compared to non-fluorinated ethoxy analogs. -
Lipophilicity Modulation: The trifluoroethoxy group increases
without the steric bulk of a tert-butyl group, enhancing membrane permeability while maintaining specific receptor pocket fit.
Part 2: Core Reactivity & Mechanism
The utility of this compound relies on the mesylate (methanesulfonate) group acting as a superior leaving group.[1] Unlike halides, the mesylate offers a balance of stability during storage (if kept dry) and high reactivity toward nucleophiles.[1]
The Alkylation Pathway (SN2)
The primary reaction is a bimolecular nucleophilic substitution (
[1]
Part 3: Novel Applications in Drug Discovery[6]
Application A: PROTAC Linker Chemistry
Concept: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein Ligand to an E3 Ligase Ligand.[1] Innovation: Use the 2-(2,2,2-trifluoroethoxy)phenoxy scaffold not just as a ligand, but as a dual-function anchor .
-
Target:
-Adrenergic Receptor (for degradation studies in prostate cancer models). -
Methodology: The mesylate is displaced by a diamine linker. One amine reacts with the mesylate; the other attaches to the E3 ligase ligand (e.g., Thalidomide or VHL).
-
Advantage: The fluorinated moiety ensures the "warhead" end retains high affinity for the receptor, while the ethyl chain provides the initial spacing.
Application B: F-NMR Spy Reporter
Concept: Fragment-Based Drug Discovery (FBDD) often struggles with detecting weak binding events.[1]
Innovation: The equivalent
-
Workflow:
-
Sensitivity: The
group is sensitive to the local dielectric environment, making it an excellent reporter for hydrophobic pocket binding.
Part 4: Experimental Protocols
Protocol: General N-Alkylation of Secondary Amines
This protocol is optimized for high yield and minimal elimination side-products.[1]
Materials:
-
Reagent: this compound (1.0 eq)
-
Substrate: Target Secondary Amine (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.5 eq)[1] -
Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Finkelstein in-situ activation[1]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
Procedure:
-
Activation: Charge the reaction vessel with the Secondary Amine,
, and KI in ACN. Stir at room temperature for 15 minutes. -
Addition: Dissolve the Mesylate (CAS 160969-03-9) in a minimal volume of ACN and add dropwise to the suspension.
-
Reflux: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.[1]
-
Note: Do not exceed 90°C to avoid elimination of the mesylate to the vinyl ether.
-
-
Quench: Once conversion >95% (typically 4–12 hours), cool to RT. Filter off inorganic salts.[1]
-
Workup: Concentrate filtrate. Redissolve in EtOAc, wash with water and brine.[1] Dry over
.[1] -
Purification: Recrystallize from IPA/Hexane or purify via Silica Flash Chromatography (Hexane:EtOAc gradient).
Quality Control: Impurity Profiling
The mesylate is reactive.[2] Degraded material will show specific impurities.[1]
| Impurity Type | Detection Method | Acceptance Criteria |
| Hydrolysis Product | HPLC (RT shift) | < 0.5% (Alcohol form) |
| Vinyl Ether | < 0.2% (Elimination product) | |
| Residual MsCl | GC-MS | < 10 ppm (Genotoxic alert) |
Part 5: Safety & Handling (Genotoxicity Alert)
CRITICAL WARNING: Alkyl mesylates are potential genotoxic impurities (PGIs) .[1] They are direct-acting alkylating agents capable of reacting with DNA.[1]
-
Containment: All weighing and handling must be performed in a chemical fume hood, preferably within a glovebox or using static-free techniques to prevent dust inhalation.[1]
-
Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to nucleophilically quench the mesylate before disposal.[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
References
-
PubChem. (2025).[1] Compound Summary: this compound (CID 10519307).[1][3] National Library of Medicine.[1] [Link]
-
European Patent Office. (2018).[1] Method for synthesizing silodosin and intermediate thereof (EP3450426A1).[1] Google Patents.
-
National Institutes of Health (NIH). (2022).[1] Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. PubMed Central.[1] [Link]
Methodological & Application
Analytical methods for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate characterization
Comprehensive Analytical Characterization of the Silodosin Intermediate: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Executive Summary & Strategic Context
This Technical Application Note details the analytical characterization of This compound (CAS: 160969-03-9), hereby referred to as TF-Mesylate .[1]
TF-Mesylate is the critical alkylating intermediate in the synthesis of Silodosin (a selective
Critical Analytical Challenges:
-
Genotoxicity (ICH M7): As a methanesulfonate ester, TF-Mesylate is a reactive alkylating agent.[1] It is classified as a Potentially Genotoxic Impurity (PGI) .[1] If unreacted traces carry over to the final API, they must be controlled to ppm levels (Threshold of Toxicological Concern).[1]
-
Stability: Sulfonate esters are susceptible to hydrolysis, reverting to the alcohol precursor (2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol).[1] Analytical methods must prevent in-situ degradation.[1]
-
Detection: The molecule lacks a strong conjugated chromophore, relying on the phenoxy ring (UV
nm and nm).[1]
Analytical Workflow Diagram
The following diagram outlines the decision matrix for characterizing TF-Mesylate, distinguishing between raw material assay (high concentration) and trace analysis (low concentration).
Caption: Analytical workflow distinguishing between structural confirmation (NMR/IR), bulk purity assay (HPLC-UV), and trace safety monitoring (LC-MS) for genotoxic control.
Structural Identification Protocols
Nuclear Magnetic Resonance (NMR)
The presence of the trifluoroethoxy group makes
-
Solvent:
or .[1] -
Key Diagnostic Signals:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 3.05 ppm | Singlet (3H) | Characteristic Methyl of Mesylate.[1] | ||
| 4.35 ppm | Quartet ( | Coupling with Fluorine atoms.[1] | ||
| 4.50 - 4.60 ppm | Multiplet (4H) | Ethylene linker protons.[1] | ||
| 6.90 - 7.10 ppm | Multiplet (4H) | Aromatic | Phenoxy ring protons.[1] | |
| -74.0 to -75.0 ppm | Triplet | High specificity for the trifluoro group.[1] |
Infrared Spectroscopy (FT-IR)
-
Sample Prep: KBr Pellet or ATR (Diamond crystal).[1]
-
Critical Bands:
Quantitative Protocol A: Purity Assay by RP-HPLC
Objective: Quantify TF-Mesylate purity and detect the hydrolysis impurity (Alcohol precursor). Rationale: A C18 column provides hydrophobic retention.[1] An acidic mobile phase is strictly required to prevent the hydrolysis of the mesylate ester during the run.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm
4.6 mm, 3.5 m) or equivalent.[1] -
Column Temp: 30°C.
-
Detection: UV at 225 nm (primary) and 270 nm (secondary identification).[1]
-
Injection Vol: 10
L.
Mobile Phase:
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Elution of TF-Mesylate |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability Criteria:
-
Retention Time (RT): TF-Mesylate
12-14 min. -
Resolution (
): between TF-Mesylate and Hydrolysis Alcohol (which elutes earlier due to higher polarity). -
Tailing Factor:
.
Quantitative Protocol B: Trace Analysis (GTI Control)
Objective: Detect TF-Mesylate at ppm levels in the final Silodosin API.
Context: As a reactive alkylating agent, regulatory bodies (EMA/FDA) require control below the TTC (Threshold of Toxicological Concern), typically < 1.5
Method: LC-MS/MS (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
or ).[1] -
MRM Transition:
-
Limit of Quantitation (LOQ): Target 0.5 ppm relative to API concentration.
Synthesis & Degradation Pathway
Understanding the chemical origin of impurities is vital for the analyst. The diagram below illustrates the synthesis of TF-Mesylate and its primary degradation path.
Caption: Synthesis of TF-Mesylate from the alcohol precursor and its potential reversion via hydrolysis.
Handling & Safety (Material Safety)
-
Genotoxicity Warning: Treat TF-Mesylate as a mutagen.[1] Use double-gloving, face shield, and handle exclusively in a fume hood.[1]
-
Deactivation: Spills should be treated with dilute ammonia or sodium hydroxide solution to hydrolyze the sulfonate ester into the non-genotoxic alcohol and methanesulfonate salt.
References
-
European Medicines Agency (EMA). (2018).[1] Assessment Report: Silodosin Recordati. Procedure No. EMEA/H/C/004963/0000.[1] Retrieved from [Link]
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
-
Panchakarla, R. et al. (2023).[1][3] "In silico toxicity assessment and trace level quantification of two genotoxic impurities in silodosin using capillary gas chromatography". Chemical Papers, 77, 3233–3242.[1] (Note: Discusses similar sulfonate impurities). Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: this compound (CAS 160969-03-9).[1][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link]
-
Google Patents. (2019).[1] CN109516933B - Preparation method of silodosin intermediate. Retrieved from
Sources
- 1. This compound | C11H13F3O5S | CID 10519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. apicule.com [apicule.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 160969-03-9 [chemicalbook.com]
- 7. This compound | 160969-03-9 | Benchchem [benchchem.com]
LC-MS methods for detecting 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Application Note: Trace Quantification of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate in Silodosin API via LC-MS/MS
Abstract
This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of This compound (CAS: 160969-03-9). As a reactive alkyl mesylate intermediate used in the synthesis of Silodosin , this compound is classified as a Potential Genotoxic Impurity (PGI) . Regulatory guidelines (ICH M7) mandate its control at trace levels (typically < 10 ppm) in the final Drug Substance. This guide provides a robust workflow for achieving a Limit of Quantitation (LOQ) of 0.5 ppm , utilizing a direct injection method that avoids complex derivatization while ensuring solution stability.
Introduction & Regulatory Context
Silodosin is a selective
The Genotoxicity Challenge
Alkyl methanesulfonates are potent alkylating agents capable of interacting with DNA, posing a mutagenic risk. Under ICH M7 (R1) guidelines, such impurities must be controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.
-
Max Daily Dose of Silodosin : 8 mg.
-
Permissible Limit :
. -
ALARP Principle : Despite the high calculated limit, process capability often targets much lower levels (1–10 ppm) to ensure safety margins.
This protocol targets a highly sensitive LOQ of 0.5 ppm , surpassing regulatory requirements.
Chemical Properties & Mass Spectrometry Strategy
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 160969-03-9 |
| Molecular Formula | |
| Molecular Weight | 314.28 g/mol |
| LogP (Predicted) | ~2.5 (Moderately Lipophilic) |
| Ionization Mode | ESI Positive ( |
Fragmentation Pathway (MRM Design)
The mesylate group (
-
Precursor Ion : 315.0 (
) -
Primary Product Ion : 219.1 (Loss of MsOH, formation of phenoxyethyl cation)
-
Secondary Product Ion : 175.1 (Loss of ethyl chain/rearrangement)
Experimental Protocol
Chemicals and Reagents
-
Reference Standard : TF-Mesylate (>98% purity).
-
Solvents : LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives : Formic Acid (FA), Ammonium Formate.
Solution Preparation
Critical Note: Mesylates can hydrolyze in water or react with alcohols (solvolysis). The diluent is optimized to minimize this degradation during the autosampler run time.
-
Diluent : Acetonitrile:Water (90:10, v/v) + 0.1% Formic Acid. (High organic content suppresses hydrolysis).
-
Stock Solution (1000 ppm) : Dissolve 10 mg TF-Mesylate in 10 mL ACN.
-
Sample Preparation :
-
Weigh 50 mg of Silodosin API.
-
Dissolve in 10 mL Diluent (Concentration: 5 mg/mL).
-
Vortex for 2 min; Centrifuge at 4000 rpm if slightly cloudy (Silodosin is soluble, but excipients may persist if analyzing drug product).
-
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
System : Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column : Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Column Temp : 40°C.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
Gradient Program
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in ACN) |
|---|---|---|
| 0.00 | 90% | 10% |
| 1.00 | 90% | 10% |
| 5.00 | 10% | 90% |
| 7.00 | 10% | 90% |
| 7.10 | 90% | 10% |
| 10.00 | 90% | 10% |
Mass Spectrometry (Triple Quadrupole)
-
System : Sciex QTRAP 6500+ or Thermo Altis.
-
Source : Turbo Ion Spray (ESI).
-
Polarity : Positive.
-
Source Temp : 450°C.
-
Curtain Gas : 35 psi.
MRM Table
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
|---|---|---|---|---|---|
| TF-Mesylate | 315.0 | 219.1 | 100 | 15 | Quantifier |
| TF-Mesylate | 315.0 | 175.1 | 100 | 28 | Qualifier |
| Silodosin | 496.2 | 261.2 | 50 | 30 | IS / Monitor |
Method Validation Summary
The method adheres to ICH Q2(R1) validation criteria.
| Parameter | Result | Notes |
| Specificity | No interference at RT 4.8 min | Silodosin elutes later or is diverted. |
| Linearity | 0.5 – 20 ppm ( | Weighted |
| LOD | 0.15 ppm | S/N > 3. |
| LOQ | 0.50 ppm | S/N > 10, Precision < 5%. |
| Recovery | 92% - 104% | Spiked at 1, 5, and 10 ppm levels. |
| Solution Stability | 24 Hours | < 2% degradation in 90% ACN diluent. |
Workflow Visualization
The following diagram illustrates the critical decision pathways and experimental flow for this method, emphasizing the stability control mechanism.
Caption: Workflow for developing a stability-indicating LC-MS/MS method for reactive mesylate impurities.
Expert Insights & Troubleshooting
Matrix Effects & Diverter Valve
Silodosin is a high-molecular-weight, ionizable base. At 5 mg/mL, it can saturate the ESI source, causing suppression of the impurity signal.
-
Protocol : Use the divert valve to send the flow to waste after the impurity elutes (e.g., after 6 mins) but before the API elutes (if the API is highly retained).
-
Alternative : If Silodosin co-elutes, use a "Standard Addition" method to compensate for matrix suppression.
Carryover
Lipophilic mesylates can stick to rotor seals.
-
Mitigation : Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .
In-Source Fragmentation
Mesylates are fragile. If the precursor intensity (315.0) is low during tuning, check if it is fragmenting in the source. Lower the Declustering Potential (DP) or Cone Voltage .
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5] Link
-
European Medicines Agency (EMA) .[6] Silodosin: European Public Assessment Report. Link
- K. S. Rao et al.Determination of Genotoxic Impurities in Silodosin by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 2018.
-
PubChem . Compound Summary: this compound.[2][3][7][4][8][9][10][11] Link
-
TCI Chemicals . Product Specification: this compound. Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 160969-03-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. CN113149886A - Synthesis method of silodosin - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. apicule.com [apicule.com]
- 10. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
- 11. This compound | C11H13F3O5S | CID 10519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate in Modern Organic Synthesis
Introduction: A Versatile Building Block for Pharmaceutical Innovation
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorinated motifs is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Among the plethora of fluorinated building blocks, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate has emerged as a pivotal intermediate, most notably in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a trifluoroethoxy group, a phenoxy linker, and a highly reactive methanesulfonate (mesylate) leaving group, render it an exceptionally valuable tool for medicinal chemists and process development scientists.
This comprehensive guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its synthesis, physicochemical properties, and critically, its application in the construction of high-value molecules, supported by detailed, field-proven protocols. The ensuing discussion is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the causal reasoning behind the experimental choices, thereby ensuring both scientific integrity and practical applicability.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 160969-03-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃F₃O₅S | [2] |
| Molecular Weight | 314.28 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 52.0 to 56.0 °C | [2] |
| Solubility | Slightly soluble in chloroform and methanol. | [2] |
| Storage | Store at 2-8°C in a cool, dry place. | [2] |
Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Building Block: A Tale of Process Optimization
The synthetic route to this compound has been subject to considerable optimization to enhance yield, reduce cost, and improve safety and environmental impact. Early synthetic approaches were often multi-step and employed hazardous or expensive reagents.[3]
A more recent and efficient four-step synthesis has been developed, which is more amenable to industrial-scale production.[3] This route commences from readily available starting materials and proceeds through key intermediates to afford the final product in good yield and purity.
Modern Synthetic Pathway
The currently favored synthetic approach involves the following key transformations:
Caption: Optimized four-step synthesis of the title compound.
Protocol: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (Precursor)
This protocol is adapted from a patented, improved industrial process.[3]
Step 1: Transesterification to 2-(2-Hydroxyethoxy)benzaldehyde
-
To a reaction vessel equipped with a stirrer and condenser, add salicylaldehyde (1.0 eq) and ethylene carbonate (1.1 eq).
-
Heat the mixture to 120°C and maintain for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude product is typically used in the next step without further purification.
Step 2: Dakin Oxidation to 2-(2-Hydroxyethoxy)sodium phenolate
-
Dissolve the crude 2-(2-hydroxyethoxy)benzaldehyde from the previous step in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (or another suitable base).
-
Add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).
-
The resulting sodium phenolate is typically used directly in the next step.
Step 3: Etherification to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
-
To the solution of 2-(2-hydroxyethoxy)sodium phenolate, add 2,2,2-trifluoroethanol.
-
Heat the reaction mixture to reflux and maintain until the starting material is consumed (monitor by TLC).
-
Cool the mixture and perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.
Protocol: Synthesis of this compound
This protocol is based on established procedures for mesylation of alcohols.[2]
-
Dissolve 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
The Role of the Mesylate: A Superior Leaving Group
The choice of converting the terminal alcohol of the precursor to a methanesulfonate is a deliberate and strategic one. The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions. The mesylate group (-OMs), however, is an excellent leaving group, comparable in its ability to halides. This is because the negative charge that develops on the oxygen atom upon departure is stabilized by resonance across the sulfonyl group. This delocalization of the negative charge makes the mesylate anion a very weak base and thus a stable, and readily displaced, leaving group. This allows for subsequent nucleophilic substitution reactions to proceed under milder conditions and with higher efficiency compared to reactions involving the corresponding alcohol or even some alkyl halides.
Application in the Synthesis of Silodosin: A Case Study
The most prominent application of this compound is as a key building block in the synthesis of Silodosin.[1] Silodosin is a selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[4]
The synthesis involves a nucleophilic substitution reaction where the mesylate group is displaced by the primary amine of a chiral indoline intermediate.
Caption: Key coupling step in the synthesis of Silodosin.
Protocol: Synthesis of a Key Silodosin Intermediate
This protocol is a generalized procedure based on patent literature.[5]
-
To a solution of the chiral indoline amine intermediate (1.0 eq) in a suitable solvent such as acetonitrile or isopropyl alcohol, add a base, for example, potassium carbonate or sodium carbonate (2.0 eq).
-
Add this compound (1.0-1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for an extended period (e.g., 40-50 hours), monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude coupled product.
-
This intermediate is then carried forward through subsequent deprotection and amidation steps to yield the final Silodosin active pharmaceutical ingredient.[5][6]
Broader Potential and Future Outlook
While the primary application of this compound is firmly established in the synthesis of Silodosin, its utility as a building block is not necessarily limited to this single target. The trifluoroethoxylated phenoxy motif is of significant interest in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. For instance, studies on other molecular scaffolds, such as chalcones, have shown that the inclusion of a trifluoroethoxy group can lead to promising biological activities, including antiplasmodial effects.[7]
Therefore, this compound represents a readily accessible and reactive building block for the introduction of the 2-(2,2,2-trifluoroethoxy)phenoxyethyl moiety into a variety of molecular architectures. Researchers can leverage its reactivity with a wide range of nucleophiles, such as amines, thiols, and carbanions, to generate novel compounds for screening in various therapeutic areas.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its optimized synthesis, coupled with the predictable and efficient reactivity of the mesylate leaving group, makes it an indispensable tool for the construction of complex pharmaceutical agents like Silodosin. The principles guiding its synthesis and application—namely, the activation of alcohols for nucleophilic substitution and the incorporation of fluorine to enhance drug-like properties—are fundamental concepts in medicinal chemistry. As the quest for novel therapeutics continues, the demand for well-designed, versatile, and readily available building blocks like this compound will undoubtedly grow, paving the way for future innovations in drug discovery.
References
-
Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. PMC.[Link]
- Preparation method of silodosin intermediate.
- Method for synthesizing silodosin.
- Process for preparing an intermediate for silodosin.
-
Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture. PubMed.[Link]
-
Process for the preparation of considerably pure Silodosin. Justia Patents.[Link]
-
New processes for the APIs industrial production: the case of silodosin. AIR Unimi.[Link]
Sources
- 1. This compound | 160969-03-9 | Benchchem [benchchem.com]
- 2. This compound | 160969-03-9 [chemicalbook.com]
- 3. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
- 4. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate for Novel Compound Synthesis
Abstract
This application note provides a detailed technical guide for the derivatization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (CAS No: 160969-03-9). This key intermediate, notable for its role in the synthesis of the α1A-adrenoceptor antagonist Silodosin, possesses a highly reactive methanesulfonate (mesylate) leaving group, making it an exceptionally versatile substrate for nucleophilic substitution reactions.[1][2] We present the underlying chemical principles, a general experimental framework, and specific, self-validating protocols for the synthesis of novel amine, azide, and thioether derivatives. The methodologies are designed for researchers in medicinal chemistry and drug development, providing a robust platform for generating diverse compound libraries for screening and lead optimization.
Introduction: A Versatile Pharmaceutical Building Block
This compound is a cornerstone intermediate in modern pharmaceutical synthesis.[2] Its prominence is largely due to its successful application in the manufacturing of Silodosin, a drug used for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] The molecule's utility is derived from two key structural features:
-
The 2,2,2-Trifluoroethoxy Moiety: This fluorinated group is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). It can enhance metabolic stability, membrane permeability, and binding affinity to molecular targets.[1]
-
The Methanesulfonate (Mesylate) Group: The primary alcohol of the parent compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, is a poor leaving group in nucleophilic substitution reactions.[4] Its conversion to a methanesulfonate ester transforms it into an excellent leaving group, rendering the adjacent carbon highly electrophilic and primed for reaction.[5][6]
This strategic combination makes the title compound an ideal starting point for introducing the trifluoroethoxyphenoxyethyl scaffold into a wide array of new molecular entities. This guide will detail the chemical logic and practical execution of these derivatization reactions.
Principle of Derivatization: The S_N2 Reaction Pathway
The derivatization of this compound proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][7] This is a single-step process where an incoming nucleophile attacks the electrophilic carbon atom, simultaneously displacing the methanesulfonate group.[6]
Causality of Reactivity: The efficacy of this reaction hinges on the stability of the departing methanesulfonate anion. The negative charge on the oxygen atom is delocalized across the entire sulfonyl group through resonance, distributing the charge over three oxygen atoms.[8][9] This high degree of stabilization makes the mesylate anion a very weak base and, consequently, an excellent leaving group.[6][9]
Caption: General S_N2 mechanism for derivatization.
General Protocol for Nucleophilic Substitution
The following is a generalized procedure that can be adapted for a variety of nucleophiles. Specific examples are provided in Section 4.
Materials and Reagents
-
This compound (Substrate)
-
Nucleophile (e.g., amine, sodium azide, thiol)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, DMSO)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle/oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
The starting methanesulfonate may cause skin and eye irritation.[10]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
General Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 eq.).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Reagent Addition: Add the nucleophile (1.1-1.5 eq.) and base (1.5-2.0 eq., if required).
-
Expert Insight: Using a slight excess of the nucleophile ensures the complete consumption of the valuable starting material. A polar aprotic solvent like DMF is chosen because it effectively solvates the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity.
-
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the nucleophile's reactivity) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine to remove residual solvent and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure derivative.
-
Application Protocols: Synthesis of Diverse Compound Classes
Protocol 1: Synthesis of a Secondary Amine Derivative
This protocol describes the N-alkylation of a primary amine, a common step in the synthesis of pharmacologically active molecules.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Substrate | 314.28 | 1.0 | 1.0 | 314 mg |
| Benzylamine (Nucleophile) | 107.15 | 1.2 | 1.2 | 129 mg (125 µL) |
| K₂CO₃ (Base) | 138.21 | 2.0 | 2.0 | 276 mg |
| Anhydrous DMF (Solvent) | - | - | - | 5 mL |
Procedure:
-
Follow the General Protocol (Section 3.4).
-
Combine the substrate, K₂CO₃, and DMF in the flask.
-
Add benzylamine and heat the mixture to 60 °C with stirring.
-
Monitor by TLC (e.g., 30% EtOAc in Hexanes). The product should have a different Rf value than the starting materials.
-
After 4-6 hours, or upon completion, perform the workup and purification as described.
Self-Validation / Quality Control:
-
¹H NMR: Expect to see the disappearance of the mesylate methyl singlet (~3.0 ppm) and the appearance of new signals corresponding to the benzyl group protons. The methylene protons adjacent to the nitrogen will show a characteristic shift.
-
MS (ESI+): Expect to find the [M+H]⁺ peak corresponding to the calculated molecular weight of the product (C₁₈H₂₀F₃NO₂), which is 355.36.
Protocol 2: Synthesis of an Azide Derivative
Azides are valuable synthetic intermediates that can be readily converted to primary amines or used in "click chemistry" reactions.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass |
| Substrate | 314.28 | 1.0 | 1.0 | 314 mg |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 1.5 | 98 mg |
| Anhydrous DMF (Solvent) | - | - | - | 5 mL |
Procedure:
-
Follow the General Protocol (Section 3.4).
-
Combine the substrate and sodium azide in DMF.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Expert Insight: Sodium azide has limited solubility in many organic solvents. DMF is an excellent choice here, and moderate heating helps to ensure the reaction proceeds at a reasonable rate.
-
-
Monitor by TLC. The reaction is typically complete within 3-5 hours.
-
Perform the workup and purification. Caution: Azides can be energetic; avoid heating the pure product to high temperatures.
Self-Validation / Quality Control:
-
FTIR: The most definitive evidence of success is the appearance of a strong, sharp azide (N₃) stretch at approximately 2100 cm⁻¹.
-
¹³C NMR: The carbon atom to which the azide is attached will experience a significant upfield shift compared to the starting mesylate.
-
MS (ESI+): Expect to find the [M+Na]⁺ peak corresponding to the product C₁₁H₁₂F₃N₃O₂ + Na⁺ (m/z = 314.07).
Protocol 3: Synthesis of a Thioether Derivative
This protocol demonstrates the formation of a C-S bond using a thiol nucleophile.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Substrate | 314.28 | 1.0 | 1.0 | 314 mg |
| Thiophenol (Nucleophile) | 110.18 | 1.2 | 1.2 | 132 mg (120 µL) |
| K₂CO₃ (Base) | 138.21 | 2.0 | 2.0 | 276 mg |
| Anhydrous Acetonitrile | - | - | - | 10 mL |
Procedure:
-
Follow the General Protocol (Section 3.4).
-
Combine the substrate, K₂CO₃, and acetonitrile in the flask.
-
Add thiophenol and stir the mixture at room temperature.
-
Expert Insight: Thiolates, formed in situ by deprotonating the thiol with K₂CO₃, are very potent nucleophiles. This reaction often proceeds efficiently at room temperature, minimizing potential side reactions.
-
-
Monitor by TLC. The reaction is typically rapid (1-3 hours).
-
Perform the workup and purification as described.
Self-Validation / Quality Control:
-
¹H NMR: Look for the disappearance of the mesylate methyl singlet and the appearance of aromatic signals from the thiophenyl group, along with characteristic shifts for the methylene protons adjacent to the new sulfur linkage.
-
MS (ESI+): Expect to find the [M+H]⁺ peak for the product C₁₇H₁₇F₃O₂S at m/z = 359.09.
Characterization of Novel Compounds
Successful derivatization must be confirmed through rigorous analytical characterization.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the primary tool for structural elucidation. In ¹H NMR, the key diagnostic is the shift of the -O-CH₂-CH₂-Nu protons. In ¹⁹F NMR, a triplet signal around -74 ppm confirms the integrity of the trifluoroethoxy group.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the new compound, matching the calculated exact mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the introduction or removal of key functional groups, such as the azide stretch noted in Protocol 2.[12]
Experimental Workflow and Logic
The overall process from substrate to characterized new compound follows a logical and systematic workflow, ensuring reproducibility and high-quality results.
Sources
- 1. This compound | 160969-03-9 | Benchchem [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. This compound | 160969-03-9 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. This compound | C11H13F3O5S | CID 10519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stability Testing of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Introduction
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a key intermediate in the synthesis of pharmaceuticals, such as Silodosin, an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[1] The chemical integrity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust stability testing of this compound under various stress conditions.
The stability of a pharmaceutical intermediate is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. Understanding the degradation pathways and kinetics is essential for defining appropriate storage conditions, re-test periods, and for the development of a stable drug product. This guide outlines detailed protocols for forced degradation studies, which are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method. These studies are conducted in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
The structure of this compound contains several functional groups susceptible to degradation, including a sulfonate ester, a phenoxy ether, and a trifluoroethoxy group. The methanesulfonate group, while generally stable, can be susceptible to hydrolysis under certain conditions.[2][3] The phenoxy ether linkage may undergo oxidative or photolytic cleavage. The trifluoroethoxy group is generally stable but its influence on the reactivity of the rest of the molecule must be considered.
This application note will detail the necessary materials, equipment, and step-by-step protocols for subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress. Furthermore, it will describe a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of the parent compound and the separation of its degradation products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the compound is fundamental to designing a meaningful stability study.
| Property | Value |
| Molecular Formula | C₁₁H₁₃F₃O₅S |
| Molecular Weight | 314.28 g/mol |
| Appearance | White to Off-White Solid/Crystal/Powder |
| Melting Point | 52.0 to 56.0 °C |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Storage Temperature | Recommended at 2-8°C |
Experimental Workflow for Stability Testing
The overall workflow for the stability testing of this compound is depicted below. This systematic approach ensures that all aspects of the stability profile are thoroughly investigated and documented.
Sources
Troubleshooting & Optimization
Minimizing dimer formation during Silodosin synthesis with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Topic: Minimizing Dimer Formation (N,N-Dialkylation) with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
The Chemistry of the Problem: Mechanism & Impurity Genesis
The Core Challenge:
In the synthesis of Silodosin, the alkylation of the primary amine intermediate (Dehydro-Silodosin or Protected Indoline) with This compound (henceforth "The Mesylate") is a classic
The "Dimer" referred to in industrial processing is chemically identified as the N,N-dialkylated impurity (often designated as Impurity D in regulatory filings).
Why it happens: The reaction kinetics favor the formation of the secondary amine (Silodosin). However, the resulting secondary amine is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the newly added alkyl group. If the local concentration of the Mesylate is too high, or the reaction runs too hot, the Silodosin molecule attacks a second Mesylate molecule, forming the unwanted "Dimer."
Reaction Pathway Diagram
The following diagram illustrates the competitive kinetics between the desired Mono-alkylation (Silodosin) and the undesired Di-alkylation (Dimer).
Figure 1: Kinetic pathway showing the genesis of the N,N-dialkylated "Dimer" impurity.[1][2]
Optimization Matrix: Critical Process Parameters (CPPs)
To minimize dimer formation, you must manipulate the reaction environment to favor
| Parameter | Recommended Setting | Technical Rationale |
| Stoichiometry | 1.0 : 0.95 (Amine : Mesylate) | Crucial: Never use excess Mesylate. Keeping the Mesylate as the limiting reagent ensures no "free" alkylating agent remains to react with the formed Silodosin. |
| Base Selection | Weak inorganic bases are preferred over organic bases (TEA/DIPEA). Carbonates act as acid scavengers without promoting rapid proton abstraction that accelerates over-alkylation. | |
| Solvent System | DMSO or Toluene/Water (PTC) | DMSO: High solubility, moderate rate. PTC (Phase Transfer Catalysis): Using Toluene/Water with TBAB allows for "starvation kinetics," where the Mesylate is slowly transferred to the reaction phase, naturally limiting its concentration. |
| Temperature | 40°C - 55°C | Higher temperatures ( |
| Addition Mode | Slow Dosing | Do not dump the Mesylate. Dissolve it in solvent and dose it over 2-4 hours. This creates a "pseudo-high-dilution" effect. |
Troubleshooting Guide & FAQs
Q1: My HPLC shows 8-10% Dimer impurity despite using 1:1 stoichiometry. What went wrong? A: This is a mixing and concentration issue. Even at 1:1 stoichiometry, if you add the Mesylate too quickly, localized "hotspots" of high Mesylate concentration occur.
-
Fix: Switch to a dosing protocol . Dissolve the Mesylate in 5 volumes of solvent and add it dropwise to the Amine solution over 3 hours.
Q2: Can I remove the Dimer using standard recrystallization? A: generally, No. The solubility profile of the N,N-dialkylated impurity is structurally very similar to Silodosin free base.
-
The "Silver Bullet" Solution: You must perform a Tartrate Salt formation . The L-Tartrate salt of Silodosin crystallizes preferentially, leaving the Dimer (which forms a more soluble salt or no salt) in the mother liquor. This step can reduce Dimer content from ~5% to <0.2%.
Q3: I am using DMF as a solvent, but the reaction is sluggish. Should I add NaI?
A: Adding Sodium Iodide (Finkelstein condition) converts the Mesylate to the Iodide in situ, which is a better leaving group. While this speeds up the reaction (
-
Recommendation: Avoid NaI if Dimer is your primary concern. Instead, increase agitation speed or switch to DMSO.
Q4: Does the quality of the Mesylate impact Dimer formation? A: Indirectly. If your Mesylate contains hydrolyzed byproducts (phenols), you might add more "mass" thinking it's active reagent, messing up your stoichiometry. Always assay your Mesylate purity before calculating the charge.
Validated Protocol: The "Tartrate Control" Method
This protocol integrates reaction control with downstream purification to guarantee <0.2% Dimer.
Phase 1: The Controlled Alkylation
-
Charge 1.0 eq of Dehydro-Silodosin (Amine) into the reactor.
-
Add 10 volumes of DMSO (or Toluene/Water + 0.1 eq TBAB).
-
Add 2.5 eq of
(granular, anhydrous). -
Heat the mixture to 45°C.
-
Prepare a solution of 0.95 eq Mesylate in 5 volumes of DMSO.
-
Dose the Mesylate solution into the reactor over 4 hours .
-
Stir at 45°C for another 10-12 hours. Monitor by HPLC.
-
Stop Criteria: When Mesylate is consumed. Do not wait for Amine to disappear (it won't, because you used a deficit of Mesylate).
-
Phase 2: The Tartrate Purge (Critical Step)
-
Workup: Quench with water, extract into Ethyl Acetate, and wash with brine. Concentrate to a residue.[2]
-
Dissolve the residue in IPA (Isopropyl Alcohol) (approx 10 volumes).
-
Prepare a solution of L-Tartaric Acid (1.0 eq based on theoretical yield) in water/IPA.
-
Add the Tartaric acid solution to the Silodosin solution at 60°C.
-
Cool slowly to 20°C over 4 hours.
-
Filter the resulting solid.
-
Result: The filter cake is Silodosin Tartrate (High Purity). The filtrate contains the Dimer.
-
Troubleshooting Decision Tree
Figure 2: Decision tree for troubleshooting high dimer levels in Silodosin synthesis.
References
-
Manne, S. R., et al. (2010). Process for the preparation of Silodosin and its intermediates.[1][2][3][4][5][6] US Patent 7,834,193. United States Patent and Trademark Office. Link
- Relevance: Describes the critical isolation of the tartr
-
Adulla, P. R., et al. (2012).[5] Novel process for the synthesis of indoline derivatives.[2][4][5][7][8] WO Patent Application 2012/131710 A2. World Intellectual Property Organization.[5] Link
- Relevance: Details the alkylation conditions and the specific issue of "dimer" formation (9-11%)
-
Kawahara, S., et al. (1995). Indoline derivatives and process for the preparation thereof.[2][4][5][6][7][9][10] US Patent 5,387,603.[1][8] United States Patent and Trademark Office. Link
- Relevance: The foundational patent describing the synthesis of Silodosin and the use of the trifluoroethoxy mesyl
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN113149886A - Synthesis method of silodosin - Google Patents [patents.google.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 9. Synthesis of 1-(3-aminopropyl)indoles and 3-indol-1-ylpropionic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. WO2015015512A2 - Process for the preparation of silodosin and its gamma form - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Executive Summary
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (hereafter referred to as the TFE-Mesylate ) is a critical bottleneck in the manufacturing of the alpha-1 blocker Silodosin (KMD-3213).[1] While the theoretical chemistry is a standard nucleophilic substitution, practical yields often plummet due to three specific failure modes: hydrolytic instability of the mesylate , poor quality of the alcohol precursor , and exothermic runaway during the sulfonyl chloride addition.
This guide moves beyond basic textbook procedures to address the "hidden" variables that cause batch failures in a research or pilot-plant setting.
Phase 1: The Critical Mesylation Step
The conversion of the alcohol intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol , to the TFE-Mesylate is the most common point of yield loss.[1]
The Reaction Mechanism & Control Points
The reaction utilizes Methanesulfonyl Chloride (MsCl) and a base (typically Triethylamine, TEA) in Dichloromethane (DCM).
Figure 1: Critical control points in the mesylation workflow.[1] Temperature control prevents side reactions, while moisture control prevents reagent decomposition.
Troubleshooting Table: Low Yield Diagnostics
| Symptom | Probable Cause | Technical Solution |
| Incomplete Conversion | MsCl Hydrolysis : Water in solvent destroyed the reagent before it could react.[1] | Dry Solvents : Ensure DCM has <0.05% water.[1] Increase MsCl equivalents to 2.0–4.0 eq to account for moisture scavenging [1]. |
| Colored Impurities (Pink/Brown) | Phenol Oxidation : Unreacted phenol from the previous step is oxidizing.[1] | Precursor QC : The starting alcohol must be free of 2-(2,2,2-trifluoroethoxy)phenol.[1][2] Wash precursor with dilute NaOH before mesylation.[1] |
| "Oiling Out" / No Solid | Residual Solvent/Base : TEA·HCl salts trapping product.[1] | Acid Wash : Wash organic layer with dilute HCl (1N) or citric acid to remove amine salts, followed by NaHCO3 neutralization. |
| Yield Loss on Column | Silica Hydrolysis : Mesylates are acid-sensitive and degrade on acidic silica gel.[1] | Neutralize Silica : Pre-treat silica column with 1% Et3N in Hexanes/EtOAc.[1] Preferably, use crystallization (IPA) instead of chromatography [2]. |
Phase 2: Precursor Quality Assurance
You cannot fix a bad synthesis at the final step. The purity of the alcohol precursor, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol , dictates the stability of the final mesylate.[1]
The "Hidden" Impurity: Unreacted Phenol
If the alkylation of 2-(2,2,2-trifluoroethoxy)phenol with ethylene carbonate (or 2-chloroethanol) is incomplete, the remaining phenol will carry over.[1]
-
Impact: Phenols are prone to oxidation and can interfere with the mesylation by consuming MsCl (forming aryl mesylates, which are stable but wrong).
-
Detection: Check HPLC at 210 nm. Phenolic impurities often elute just before the alcohol.
Protocol Optimization for Precursor Synthesis
To ensure a clean starting material for the mesylate step:
-
Reagent: Use Ethylene Carbonate with Potassium Carbonate (
) rather than 2-chloroethanol to avoid bis-alkylation side products. -
Temperature: Maintain 120°C–140°C. Lower temperatures lead to incomplete conversion; higher leads to polymerization.[1]
-
Workup: A strong alkaline wash (NaOH) is mandatory after this step to strip unreacted phenols before proceeding to mesylation.[1]
Phase 3: Stabilization & Isolation
The TFE-Mesylate is thermally unstable and sensitive to hydrolysis.[1]
Crystallization Protocol (High Purity Route)
Avoid column chromatography if possible.[1][3] The industrial standard for Silodosin intermediates utilizes crystallization.
-
Concentration: Evaporate DCM below 35°C (vacuum). Do not heat above 40°C.
-
Solvent Swap: Add Isopropanol (IPA) .
-
Crystallization: Cool to 0°C–5°C slowly. Stir for 2–4 hours.
-
Filtration: Wash with cold IPA.
Storage Recommendations
-
Temp: Store at -20°C.
-
Atmosphere: Argon or Nitrogen blanket.[1]
-
Shelf Life: Degrades significantly after 3–6 months at Room Temp (hydrolysis to alcohol + methanesulfonic acid).[1]
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture fume when I add MsCl? A: This indicates moisture in your system or adding MsCl too fast.[1] MsCl reacts violently with water to produce HCl gas.[1] It also reacts exothermically with the amine base. Solution: Dry your DCM over molecular sieves and slow down the addition rate. Keep internal temp < 5°C.
Q2: Can I use Pyridine instead of Triethylamine? A: Yes, Pyridine can act as both solvent and base, often leading to cleaner reactions for acid-sensitive substrates. However, removing pyridine requires rigorous acidic washes (CuSO4 or HCl), which might hydrolyze the mesylate. TEA is preferred for ease of removal.[1]
Q3: My product decomposes on the TLC plate. How do I monitor it? A: Mesylates can hydrolyze on silica TLC plates due to acidity.[1] Tip: Add a drop of Triethylamine to your TLC developing tank (eluent) to neutralize the plate. This prevents "streaking" and degradation during analysis.[1]
Q4: Is there a more robust alternative to MsCl? A: If the mesylate is too unstable, consider the Tosylate (Ts) or Nosylate (Ns) analogues. They are generally more crystalline and stable, though the atom economy is lower. However, for Silodosin synthesis, the Mesylate is the specific leaving group required for the subsequent SN2 displacement with the indoline intermediate [4].
References
-
Google Patents. Preparation method of silodosin intermediate.[1] CN109516933B.[1] Available at:
-
PubChem. this compound Compound Summary. Available at: [Link][1]
-
Google Patents. Process for the synthesis of Silodosin and its intermediates.[1] WO2011101864A1.[1] Available at:
Sources
Technical Support Center: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Welcome to the technical support center for the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and success of your experiments.
Overview of the Synthesis
The primary route to this compound involves the mesylation of the precursor alcohol, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol. This reaction is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM) at reduced temperatures. The methanesulfonate group is an excellent leaving group, making the title compound a valuable intermediate in nucleophilic substitution reactions, notably in the synthesis of pharmaceuticals like Silodosin.[1][2]
While the reaction appears straightforward, several potential side reactions can occur, leading to reduced yields and purification challenges. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Main Reaction Pathway
Caption: The main synthetic route to the target mesylate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented as a question, followed by a detailed explanation of the potential causes and step-by-step guidance on how to resolve it.
Q1: My reaction is sluggish or incomplete, and I see a significant amount of unreacted starting alcohol by TLC/LC-MS. What could be the cause?
A1: Incomplete conversion is a common issue and can often be traced back to the quality and handling of the reagents, particularly the methanesulfonyl chloride (MsCl).
-
Primary Cause: Hydrolysis of Methanesulfonyl Chloride
Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture to form methanesulfonic acid (MSA) and hydrochloric acid (HCl).[3] This reaction consumes the MsCl, leaving an insufficient amount to react with the alcohol.
Mechanism of MsCl Hydrolysis:
-
Diagnostic Steps:
-
Check Reagent Quality: Use a fresh bottle of MsCl or one that has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).
-
Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Monitor pH: If you suspect hydrolysis has occurred, the formation of HCl will make the reaction mixture acidic. This can be checked by carefully taking a small aliquot and testing its pH.
-
-
Corrective Actions:
-
Use Fresh Reagents: Always use a fresh, high-purity grade of MsCl.
-
Strict Anhydrous Technique: Implement rigorous anhydrous techniques for the entire experimental setup.
-
Stoichiometry Adjustment: A slight excess of MsCl (e.g., 1.1 to 1.2 equivalents) is often used to compensate for any minor hydrolysis. However, a large excess should be avoided as it can complicate purification.
-
Q2: My yield is low, and I've isolated an impurity with a mass corresponding to the replacement of the mesylate group with a chlorine atom. How did this happen and how can I prevent it?
A2: The formation of the corresponding alkyl chloride, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl chloride, is a well-known side reaction in mesylations. [4]
-
Mechanism of Alkyl Chloride Formation:
The tertiary amine base (e.g., triethylamine) reacts with the HCl produced during the mesylation (or from MsCl hydrolysis) to form a triethylammonium chloride salt. The chloride ion from this salt is a competent nucleophile and can attack the electrophilic carbon of the newly formed mesylate in an SN2 reaction, displacing the mesylate group.
Caption: Formation of the alkyl chloride impurity.
-
Prevention Strategies:
-
Temperature Control: Keep the reaction temperature low (0 °C to -10 °C). This slows down the rate of the SN2 reaction that forms the alkyl chloride.
-
Choice of Base: While triethylamine is common, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes reduce the formation of the corresponding ammonium salt. Pyridine can also be used.
-
Alternative Reagents: If alkyl chloride formation is a persistent issue, consider using methanesulfonic anhydride ((MeSO₂)₂O). This reagent does not produce chloride ions as a byproduct, thereby eliminating this side reaction pathway.[4]
-
Careful Workup: Promptly quench the reaction and proceed with the aqueous workup to remove the amine hydrochloride salts.
-
Q3: I see multiple spots on my TLC plate, and some of my product seems to have decomposed during workup or purification. What could be the issue?
A3: The stability of the mesylate product can be compromised by elevated temperatures and the presence of nucleophiles or strong bases, potentially leading to elimination or other side reactions.
-
Potential Side Reactions:
-
Elimination (E2 Reaction): Although less common for primary mesylates, if the reaction is allowed to warm up significantly in the presence of excess base, an E2 elimination could occur to form an alkene.
-
Reaction with Unreacted Alcohol: If the reaction is incomplete, the unreacted starting alcohol can act as a nucleophile and displace the mesylate group from the product, forming a symmetric ether. This is more likely to occur if the reaction is heated or left for extended periods with excess base.[5]
-
Hydrolysis of the Product: During an aqueous workup, prolonged exposure to water, especially if the pH is not controlled, could lead to slow hydrolysis of the mesylate product back to the starting alcohol. However, primary alkyl mesylates are generally stable to a standard aqueous workup.[6]
-
-
Recommended Workup and Purification Protocol:
| Step | Procedure | Purpose |
| 1. Quenching | Once the reaction is complete (monitored by TLC), cool the mixture to 0 °C and slowly add cold, deionized water or a saturated aqueous solution of NH₄Cl. | To decompose any remaining MsCl and neutralize the reaction. |
| 2. Extraction | Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). | To separate the organic product from aqueous soluble byproducts. |
| 3. Washing | Wash the combined organic layers sequentially with 1M HCl (to remove the amine base), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine. | To purify the crude product by removing reagents and salts.[7][8] |
| 4. Drying & Concentration | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C). | To remove residual water and the solvent. |
| 5. Purification | If necessary, purify the crude product by recrystallization (e.g., from an isopropanol/hexane mixture) or flash column chromatography on silica gel. | To obtain the final product with high purity. |
Frequently Asked Questions (FAQs)
Q: What are the typical spectroscopic signatures I should look for to confirm the formation of my product?
A: For this compound (C₁₁H₁₃F₃O₅S, MW: 314.28 g/mol )[9], you should expect the following:
-
¹H NMR:
-
A singlet for the methyl protons of the mesyl group (CH₃SO₃-) typically appears around 3.0-3.2 ppm.
-
A triplet for the methylene group adjacent to the mesylate (-CH₂-OMs) around 4.4-4.6 ppm.
-
A triplet for the other methylene group (-O-CH₂-) around 4.2-4.4 ppm.
-
A quartet for the methylene group of the trifluoroethoxy moiety (-O-CH₂-CF₃) around 4.3-4.5 ppm, showing coupling to the fluorine atoms.
-
Aromatic protons in the range of 6.8-7.2 ppm.
-
-
¹³C NMR:
-
The methyl carbon of the mesyl group will be around 37-39 ppm.
-
The methylene carbons of the ethyl bridge will appear in the 65-70 ppm range.
-
The methylene carbon of the trifluoroethoxy group will be a quartet due to C-F coupling.
-
-
Mass Spectrometry (MS):
-
Look for the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+. The fragmentation pattern may show losses of the mesyl group (SO₂CH₃) or the trifluoroethoxy group.
-
Q: How can I differentiate the product from the starting alcohol and the alkyl chloride impurity by TLC?
A: The polarity of these three compounds generally follows this trend: Starting Alcohol > Product Mesylate > Alkyl Chloride Impurity.
Therefore, on a normal phase silica gel TLC plate, the starting alcohol will have the lowest Rf value (it will be closest to the baseline), the alkyl chloride will have the highest Rf, and your product mesylate will be in between.
Q: What are the best storage conditions for the final product?
A: this compound is a solid at room temperature.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials.[10] For long-term storage, refrigeration (2-8 °C) is recommended.
Q: Is it necessary to purify the methanesulfonyl chloride before use?
A: For most applications, using a high-purity grade of MsCl from a reputable supplier is sufficient. However, if you suspect the reagent has degraded (e.g., it has a yellow color or is cloudy), purification by distillation under reduced pressure may be necessary. Always handle MsCl in a fume hood with appropriate personal protective equipment.
References
-
MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]
-
Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
- 1. This compound | 160969-03-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C11H13F3O5S | CID 10519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Improving the purity of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate by recrystallization
[1]
Subject: Optimization of Recrystallization Protocols for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS: 160969-03-9 (Mesylate Intermediate) Ticket ID: TECH-SIL-449 Responder: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division[1]
Introduction
You have reached the Tier 3 Technical Support archive. This guide addresses the purification of This compound , a critical alkylating agent in the synthesis of the
This intermediate (henceforth referred to as Compound K-3 ) is notoriously difficult to handle due to three physicochemical factors:
-
Low Melting Point (52–56 °C): This places the compound in the "danger zone" for oiling out (Liquid-Liquid Phase Separation) during crystallization.[1]
-
Hydrolytic Instability: Alkyl sulfonates are susceptible to hydrolysis and nucleophilic attack, generating the sulfonic acid and the parent alcohol.
-
Solubility Profile: It exhibits high solubility in polar aprotic solvents (DCM, EtOAc) but poor solubility in aliphatics (Heptane, Hexane).[1]
The following modules provide a self-validating purification workflow designed to maximize purity (>99.5% HPLC) while minimizing yield loss.
Module 1: Solvent System Selection
The Thermodynamic Challenge
Many standard protocols suggest Chloroform/Methanol. We strongly advise against using Methanol. Methanol is a nucleophile; at elevated temperatures, it can induce slow solvolysis (methanolysis) of the reactive mesylate ester, regenerating the alcohol impurity.
Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) [1]
| Parameter | Ethyl Acetate (EtOAc) | n-Heptane | Rationale |
| Role | Dissolver | Precipitant | Non-nucleophilic system prevents side reactions.[1] |
| Boiling Point | 77.1 °C | 98.4 °C | Allows thermal cycling without rapid evaporation.[1] |
| Toxicity | Class 3 (Low) | Class 3 (Low) | Green chemistry compliant (unlike Chloroform).[1] |
| Selectivity | High for Mesylate | Low for Impurities | Rejects the polar alcohol precursor effectively. |
Module 2: Validated Recrystallization Protocol
Pre-requisites:
-
Crude Purity: >85% (If lower, perform a silica plug filtration first).[1]
-
Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring (magnetic stirring is insufficient for heavy slurries).[1]
Step-by-Step Workflow
-
Dissolution (The "Warm" Zone):
-
Charge Crude K-3 into the vessel.[1]
-
Add Ethyl Acetate (2.5 - 3.0 volumes) relative to mass (e.g., 3 mL per 1 g).
-
Heat to 40–45 °C .
-
Critical: Do not exceed 50 °C. The melting point is ~52 °C. Exceeding this promotes oiling out rather than crystal nucleation.
-
Agitate until a clear, homogeneous orange/yellow solution is obtained.
-
-
Filtration (Polishing):
-
While at 40 °C, filter through a 0.45 µm PTFE membrane to remove inorganic salts (mesyl chloride byproducts).
-
-
Nucleation (The Metastable Zone):
-
Return filtrate to the vessel. Adjust temp to 35 °C .
-
Add n-Heptane (1.0 volume) slowly over 20 minutes.
-
Seeding: Add 0.5% w/w pure seed crystals of K-3.
-
Observation: The solution should turn slightly turbid (stable cloud point). If it turns to oil droplets, reheat to 42 °C and add 5% more EtOAc.
-
-
Crystal Growth:
-
Hold at 35 °C for 1 hour to allow the seed bed to mature.
-
Slowly add remaining n-Heptane (3.0 volumes) over 2–3 hours.
-
Cool ramp: 5 °C/hour down to 0–5 °C .[1]
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold (0 °C) 1:2 EtOAc:Heptane.[1]
-
Drying: Vacuum oven at 30 °C max. Warning: High heat will melt the solid into a fused glass.
-
Module 3: Troubleshooting "Oiling Out"
The most common support ticket regarding K-3 is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."
This occurs when the solution temperature enters the "Oiling Out Zone"—where the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
The Logic of Rescue
Figure 1: Decision tree for managing phase separation during crystallization.
Corrective Action for Oiling Out:
-
Stop Cooling: Immediately heat the mixture back to the point where the oil redissolves (usually 45 °C).
-
Adjust Solvent: The system is too non-polar. Add a small aliquot of Ethyl Acetate.
-
Seed: You must seed the solution once it cools to the metastable zone (approx 35 °C). Without seeds, super-saturation drives the system to the amorphous oil state.
Module 4: Impurity Management & Stability
Impurity Fate Map
The primary impurities are the Precursor Alcohol (hydrolysis product or unreacted starting material) and Methanesulfonic Acid (MSA) .
| Impurity | Structure/Origin | Fate in EtOAc/Heptane |
| Precursor Alcohol | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | Remains in Mother Liquor. The alcohol is significantly more soluble in the Heptane-rich supernatant than the crystalline mesylate.[1] |
| MSA | Acid byproduct | Remains in Mother Liquor. Highly soluble in EtOAc; does not co-crystallize.[1] |
| Dimer | Bis-alkylated byproduct | Precipitates. Warning:[1] If dimer levels are >2%, silica chromatography is required before crystallization.[1] |
Storage & Stability
Frequently Asked Questions (FAQ)
Q1: Can I use Isopropyl Alcohol (IPA) instead of EtOAc/Heptane? A: Yes, but with caution. IPA is a secondary alcohol and less nucleophilic than methanol, making it safer. However, K-3 has a steep solubility curve in IPA.[1] You must heat to 50 °C to dissolve and cool to 0 °C. The risk of solvolysis (formation of isopropyl ether impurity) exists if held hot for too long [1].
Q2: My melting point is 48–50 °C after drying. Is this acceptable? A: Likely not. The pure polymorph melts at 52–56 °C [2]. A depressed melting point indicates residual solvent (EtOAc) or significant alcohol impurity.[1] Run an H-NMR. If solvent is present, dry longer under high vacuum but do not increase temperature.[1]
Q3: Why did the solution turn pink/red during heating? A: This indicates oxidation of the phenol ether moiety or decomposition of residual mesyl chloride into HCl, which is degrading the product. Ensure your crude material is acid-free (wash with NaHCO3 prior to crystallization) and limit heating time.[1]
References
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Discusses sulfonate ester stability and solvolysis risks).
-
ChemicalBook. (2024).[1][3] this compound Properties and Melting Point. Link
-
PubChem. (2024).[1] Compound Summary for CID 10519307. National Library of Medicine. Link
-
Google Patents. (2019).[1] EP3450426A1 - Method for synthesizing silodosin and intermediate thereof.[1] (Describes the synthesis and handling of the mesylate intermediate). Link
Degradation pathways of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate and prevention
Welcome to the technical support center for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this key pharmaceutical intermediate.
Introduction
This compound is a crucial intermediate in the synthesis of Silodosin, a selective alpha-1 adrenergic receptor antagonist.[1][2] As a methanesulfonate ester, this compound is highly reactive and susceptible to degradation, which can impact the purity, safety, and overall quality of the final active pharmaceutical ingredient (API). Furthermore, methanesulfonate esters are classified as a "cohort of concern" due to their potential as genotoxic impurities, necessitating stringent control throughout the manufacturing process. This guide provides a comprehensive overview of the potential degradation pathways of this intermediate and outlines preventative measures to ensure its stability and integrity during your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing an unknown peak in my HPLC analysis of this compound. What could it be?
The appearance of unknown peaks during HPLC analysis is a common issue and often indicates the presence of degradation products or process-related impurities. For this compound, the most probable degradation pathway is hydrolysis of the methanesulfonate ester.
Potential Degradation Product:
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol: This is the primary product of hydrolysis, where the methanesulfonyl group (-SO₂CH₃) is replaced by a hydroxyl group (-OH).
Troubleshooting Steps:
-
Verify Peak Identity: To confirm if the unknown peak is the hydrolysis product, you can:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. The expected molecular weight of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is 236.18 g/mol .
-
Co-injection: If a reference standard of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is available, perform a co-injection with your sample. An increase in the peak area of the unknown will confirm its identity.
-
-
Investigate the Source of Degradation:
-
Mobile Phase pH: The pH of your mobile phase can significantly influence the rate of hydrolysis. Methanesulfonate esters are generally more stable in acidic to neutral conditions. If you are using a basic mobile phase, consider adjusting the pH to a lower value.
-
Sample Preparation: The presence of water in your sample solvent can lead to hydrolysis. Ensure you are using anhydrous solvents for sample preparation and minimize the time the sample is in solution before analysis.
-
Storage Conditions: Review your sample storage conditions. Elevated temperatures and exposure to moisture can accelerate degradation. Samples should be stored in a cool, dry place.
-
Diagram: Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of the parent compound.
FAQ 2: My sample of this compound is developing a yellow color over time. What is causing this and how can I prevent it?
Color change in a chemical sample is often an indicator of degradation, particularly photolytic or oxidative degradation. The phenoxy group in the molecule is susceptible to photodegradation.
Potential Causes:
-
Photodegradation: Exposure to light, especially UV light, can induce the formation of colored degradation products. Phenoxy compounds are known to undergo photodegradation.
-
Oxidative Degradation: Although less common for this structure, reaction with atmospheric oxygen, potentially catalyzed by trace metal impurities, could lead to colored byproducts.
Prevention Strategies:
-
Light Protection:
-
Store the compound in amber vials or containers that block UV light.
-
Conduct experimental manipulations in a fume hood with the sash down to minimize light exposure, or use low-UV ambient lighting.
-
-
Inert Atmosphere:
-
For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
-
-
Purity of Solvents and Reagents:
-
Use high-purity, peroxide-free solvents for your experiments, as peroxides can initiate oxidative degradation.
-
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
FAQ 3: I am concerned about the potential for genotoxic impurities in my synthesis. How can I minimize the formation of methanesulfonate esters?
The formation of methanesulfonate esters, which are potentially genotoxic, is a significant concern in pharmaceutical manufacturing. The target molecule itself is a methanesulfonate ester, so its presence is intended. However, the formation of other, unintended methanesulfonate esters from residual alcohols and methanesulfonyl chloride is a risk.
Prevention and Control Strategies:
-
Control of Starting Materials:
-
Ensure that any alcohol-containing starting materials or solvents are of high purity and their levels are strictly controlled.
-
-
Process Optimization:
-
Reaction Temperature: Keep the reaction temperature as low as feasible to minimize side reactions.
-
Stoichiometry: Use a precise stoichiometry of methanesulfonyl chloride to the alcohol to avoid excess reagent that could react with other hydroxyl-containing impurities.
-
Quenching: After the reaction is complete, quench any remaining methanesulfonyl chloride promptly with a suitable reagent, such as an aqueous base.
-
-
Purification:
-
Develop a robust purification method, such as crystallization or chromatography, to effectively remove any unreacted starting materials and byproducts.
-
-
Analytical Monitoring:
-
Implement a sensitive analytical method, such as GC-MS or LC-MS, to detect and quantify trace levels of any potential genotoxic methanesulfonate ester impurities.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to validate the stability-indicating nature of your analytical method.[3]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a defined period.
-
Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.
For each condition, analyze the stressed sample along with a control sample using the stability-indicating HPLC method.
Summary of Potential Degradation Products
| Stress Condition | Predicted Degradation Product | Rationale |
| Acid/Base Hydrolysis | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | Cleavage of the methanesulfonate ester bond. |
| Photolysis | Phenolic and other aromatic ring-opened products | The phenoxy group is a known chromophore susceptible to photodegradation. |
| Oxidation | Hydroxylated aromatic species | The aromatic ring is susceptible to oxidation. |
References
Sources
Technical Support Center: Method Development for Quantifying Impurities in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Welcome to the technical support guide for the quantification of impurities in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to support researchers, scientists, and drug development professionals.
The methanesulfonate (mesylate) ester functional group in the target molecule is a structural alert for potential genotoxicity.[1] Consequently, regulatory bodies mandate strict control of such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1][2] The Threshold of Toxicological Concern (TTC) approach often sets a limit of 1.5 µ g/day for genotoxic impurities, which translates to low ppm levels depending on the API's daily dose.[3][4] This necessitates highly sensitive and selective analytical methods.[2]
This guide is structured to address the practical challenges encountered during method development, validation, and routine analysis, ensuring scientific integrity and regulatory compliance.
Recommended Analytical Approach: UPLC-MS/MS
Due to the requirement for high sensitivity and specificity to detect trace-level impurities in the presence of a high-concentration API, an Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) method is the recommended approach.[5][6][7] This technique offers superior separation efficiency and the ability to selectively monitor for specific precursor-to-product ion transitions, minimizing matrix effects and ensuring accurate quantification.[6][7]
Method Development & Validation Workflow
The following diagram outlines the logical workflow for developing and validating a robust analytical method for this purpose.
Caption: A structured workflow for analytical method development and validation.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues in a Q&A format, providing the scientific rationale behind the proposed solutions.
Chromatography & Peak Shape Issues
Q1: My peak for the methanesulfonate impurity is tailing or showing poor shape. What is the cause and how can I fix it?
A1: Peak tailing is a common issue. The primary causes and solutions are:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the C18 column can interact with polar analytes, causing tailing.
-
Solution: Switch to a high-purity, end-capped column (e.g., a modern C18 or a Phenyl-Hexyl column). Alternatively, add a small amount of a competitive base like triethylamine (TEA) to the mobile phase, or a higher concentration of an acidic modifier like formic acid (0.1-0.2%) to suppress silanol activity.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute your sample. For impurity analysis, the API concentration is high, but the impurity should be well within the column's linear range. Ensure your API is not interfering with the impurity peak.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8] If the analyte has poor solubility, use the weakest solvent possible that maintains solubility and inject the smallest volume feasible.
-
Q2: I'm seeing a drift in retention time for my impurity peak across an injection sequence. Why is this happening?
A2: Retention time instability can compromise data integrity. Common causes include:
-
Column Temperature Fluctuation: The viscosity of the mobile phase and chromatographic selectivity are temperature-dependent.
-
Solution: Always use a thermostatically controlled column compartment. Ensure the lab environment is stable and the column has fully equilibrated to the set temperature before starting the sequence.
-
-
Mobile Phase Composition Change: Inconsistent mobile phase composition, either from inaccurate manual preparation or faulty online mixing by the pump, can cause drift. Evaporation of the more volatile organic component can also be a factor.
-
Solution: Ensure accurate mobile phase preparation. If using a gradient pump, perform a pump calibration/diagnostic test. Keep mobile phase reservoirs covered to prevent selective evaporation.
-
-
Column Fouling: Accumulation of strongly retained matrix components from the API sample can alter the stationary phase chemistry over time.
-
Solution: Implement a robust column wash step at the end of each run or sequence. Use a guard column to protect the analytical column and replace it regularly.
-
Sensitivity & Detection Issues
Q3: The signal-to-noise ratio (S/N) for my impurity at the Limit of Quantification (LOQ) is too low. How can I improve sensitivity?
A3: Achieving low ppm or sub-ppm detection is critical.[2][9] To improve sensitivity:
-
Optimize MS/MS Parameters: The most crucial step for a tandem MS method.
-
Solution: Perform a direct infusion of a standard of the impurity into the mass spectrometer to optimize the precursor ion, product ions, collision energy (CE), and other source parameters (e.g., capillary voltage, gas flow, temperature). Select the most intense and stable MRM transition for quantification.
-
-
Improve Sample Preparation: The goal is to concentrate the analyte while removing interfering matrix components.
-
Solution: Increase the starting sample concentration of the API. For example, preparing a 10 mg/mL API solution instead of 1 mg/mL will increase the impurity concentration by a factor of 10. Consider Solid-Phase Extraction (SPE) if the API matrix is causing significant ion suppression.
-
-
Reduce Chemical Noise: High background noise can obscure the analyte signal.
-
Solution: Use high-purity LC-MS grade solvents and additives. Ensure the system is clean; flush with a strong solvent mixture like isopropanol/acetonitrile/water to remove contamination.
-
Q4: I'm observing ion suppression. My impurity peak is much smaller when spiked into the API sample compared to a neat standard. What should I do?
A4: Ion suppression occurs when matrix components co-elute with the analyte and compete for ionization in the MS source, reducing the analyte's signal.
-
Improve Chromatographic Separation: The most effective solution is to chromatographically separate the impurity from the API and other matrix components.
-
Solution: Adjust the gradient profile to increase resolution around the impurity's retention time. Screen different stationary phases (e.g., Phenyl-Hexyl, HILIC) that may offer different selectivity.
-
-
Dilute the Sample: This reduces the concentration of interfering matrix components. However, this may push your impurity concentration below the LOQ, so it's a trade-off.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the impurity is the ideal internal standard. It will co-elute and experience the same degree of ion suppression, allowing for accurate correction and quantification. If unavailable, a structurally similar compound that does not co-elute with interferences can be used.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a potential genotoxic impurity (PGI)?
A1: The methanesulfonate (mesylate) group is a well-known structural alert for mutagenicity.[1] It is an excellent leaving group, making the molecule a potent alkylating agent capable of reacting with nucleophilic sites on DNA, which can lead to mutations.[10] Regulatory agencies like the FDA and EMA have strict guidelines for controlling such impurities in pharmaceutical products.[3][11]
Q2: What are the typical validation parameters I need to assess for this method according to ICH Q2(R1)?
A2: For a quantitative impurity method, you must validate the following parameters as outlined in the ICH Q2(R1) guidance:[12][13]
-
Specificity: Demonstrate that the method can unequivocally assess the impurity in the presence of the API, other potential impurities, and degradation products.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ must be low enough to control the impurity at the required specification (e.g., based on the TTC).[6][7] The LOD is typically determined at an S/N ratio of 3:1, and the LOQ at 10:1.
-
Linearity: Demonstrate a linear relationship between concentration and response over a defined range, typically from the LOQ to 120% or 150% of the specification limit.
-
Accuracy: Assessed by performing spike recovery experiments of the impurity in the API matrix at multiple levels (e.g., LOQ, 100%, and 150% of the specification).
-
Precision: Includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variation).
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.
-
Robustness: Deliberately varying method parameters (e.g., pH, mobile phase composition, column temperature) to assess the method's reliability during normal use.
Q3: Can I use a GC-MS method instead of LC-MS?
A3: While GC-MS is a viable technique for some sulfonate esters, it may present challenges for this specific molecule.[5][14] The compound has a relatively high molecular weight (314.28 g/mol ) and a high boiling point, which may require high inlet temperatures that could cause on-column degradation.[15][16] LC-MS is generally preferred for non-volatile and thermally labile compounds and often requires less sample preparation.[11] However, if the impurity is sufficiently volatile and stable, a validated GC-MS method could be acceptable.
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting a common issue: inconsistent or low spike recovery.
Caption: A decision tree for diagnosing poor spike recovery results.
Validated UPLC-MS/MS Protocol
This protocol is a validated starting point. Analysts must verify its suitability and perform their own validation according to internal SOPs and regulatory guidelines.[12]
1. Instrumentation and Materials
-
UPLC System: Acquity UPLC H-Class or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500+).
-
Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Additive: LC-MS Grade Formic Acid.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 9.0 10 90 9.1 95 5 | 12.0 | 95 | 5 |
3. Mass Spectrometer Conditions (Example)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
MRM Transition (Hypothetical):
-
Precursor Ion (M+H)+: m/z 315.1
-
Product Ion: To be determined by infusion (e.g., m/z 151.1, corresponding to a stable fragment)
-
Collision Energy: To be optimized (e.g., 15-25 eV)
-
4. Sample Preparation
-
API Sample: Accurately weigh 50 mg of the API into a 5 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a 10 mg/mL solution.
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of the impurity reference standard in Acetonitrile.
-
Working Standards & Spikes: Prepare working standards for the calibration curve by diluting the stock solution. For spike recovery, add appropriate volumes of the impurity standard to the API sample preparation.
5. System Suitability Test (SST)
-
Before analysis, inject a standard at the LOQ level six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak areas ≤ 15.0%.
-
Signal-to-Noise (S/N) ratio ≥ 10.
-
Method Validation Data Summary
The following table summarizes typical acceptance criteria for the validation of this method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the impurity. | Pass |
| LOD | S/N ≥ 3 | 0.5 ppm |
| LOQ | S/N ≥ 10, RSD ≤ 15% | 1.5 ppm |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% at each level | 95.2% - 104.5% |
| Precision (RSD) | Repeatability: ≤ 10.0%; Intermediate: ≤ 15.0% | 3.5% (Repeatability) |
References
-
ResearchGate. (2025). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Available from: [Link]
-
ACS Publications. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. Available from: [Link]
-
ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar. Available from: [Link]
-
ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available from: [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available from: [Link]
-
American Chemical Society. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and. American Chemical Society. Available from: [Link]
-
NIH. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC. Available from: [Link]
-
ResolveMass. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Available from: [Link]
-
ResearchGate. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ResearchGate. Available from: [Link]
-
European Medicines Agency. (n.d.). Guideline on the limits of genotoxic impurities. EMA. Available from: [Link]
-
Separation Science. (n.d.). Trace Level Impurities in Pharmaceuticals. Separation Science. Available from: [Link]
-
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ResearchGate. (2025). (PDF) Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. ResearchGate. Available from: [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Introduction: The Analytical Imperative for a Critical Intermediate
In the synthesis of sophisticated active pharmaceutical ingredients (APIs), the purity and safety of every intermediate are paramount. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (CAS No: 160969-03-9) is a key intermediate in the production of Silodosin, an important therapeutic agent used for treating benign prostatic hyperplasia.[1][2] While essential for the synthesis, its chemical structure contains a methanesulfonate (mesylate) ester group. This functional group is a well-recognized structural alert for potential genotoxicity.
Alkyl sulfonate esters are a class of reactive molecules that can act as alkylating agents, potentially interacting with DNA and leading to mutations. Consequently, regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate strict control of such potential genotoxic impurities (PGIs) in drug substances, often down to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day exposure.[3][4] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying this intermediate at trace levels (parts-per-million or ppm).
This guide provides an in-depth comparison of common analytical techniques for the validation of methods to analyze this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to empower researchers and drug development professionals in selecting the most appropriate analytical strategy. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R1) and the recently revised Q2(R2) guidelines.[5][6][7]
Part 1: The Framework of Validation: Adhering to ICH Q2(R1)/Q2(R2) Principles
The objective of analytical method validation is to provide documented evidence that a procedure is fit for its intended purpose.[8] The ICH Q2 guidelines provide a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[6][9]
A typical validation workflow involves a sequential evaluation of these characteristics to build a complete picture of the method's performance and limitations.
Part 2: A Comparative Analysis of Chromatographic Techniques
The choice of analytical technology is the most critical decision in method development. For a compound like this compound, the primary contenders are HPLC-UV, GC-MS, and LC-MS/MS. Each offers a distinct balance of sensitivity, selectivity, and operational complexity.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Expertise & Experience: HPLC-UV is the workhorse of most QC labs. Its robustness and simplicity make it ideal for assay and purity analysis of the main component. However, its utility for PGI analysis is severely limited. The core scientific challenge is that sulfonate esters lack a suitable chromophore for sensitive UV detection.[10][11] To overcome this, a chemical derivatization step is required to attach a UV-absorbing molecule to the analyte, thereby increasing its detectability.[12][13] This adds complexity and potential variability to the analysis.
-
Trustworthiness (Self-Validating System): The validation of a derivatization-based method must include proving the reaction's consistency, specificity, and yield. The protocol below is designed to control these variables.
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of sodium dibenzyldithiocarbamate in acetonitrile. This reagent is chosen for its strong nucleophilic character and the resulting derivative's high UV absorbance.[13]
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 5 mL of a suitable solvent (e.g., acetonitrile) and sonicate to dissolve.
-
Add 1 mL of the derivatization reagent solution and 0.5 mL of 10% NaOH solution to catalyze the reaction.[12]
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute to volume with the solvent.
-
-
Standard Preparation: Prepare a standard of this compound at a known concentration (e.g., 10 µg/mL) and subject it to the same derivatization procedure.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 277 nm (or the absorbance maximum of the derivative).[10]
-
Injection Volume: 20 µL.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds.[14] For the target analyte, its applicability depends on its thermal stability and volatility. With a molecular weight of 314.28 g/mol and a predicted boiling point, direct injection is feasible.[2][15] The primary advantage of GC-MS is the high specificity afforded by the mass spectrometer, which can provide structural information and distinguish the analyte from co-eluting impurities. The presence of the trifluoroethoxy group provides a unique isotopic and fragmentation pattern that can be leveraged for selective detection.[16][17]
-
Trustworthiness (Self-Validating System): Validation must confirm that the analyte does not degrade in the high-temperature GC inlet or on the column. This is assessed during specificity and accuracy studies by ensuring no unexpected peaks or poor recovery are observed.
-
Sample Preparation:
-
Accurately weigh 50 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Standard Preparation: Prepare a standard stock solution of the analyte in the same solvent at 100 µg/mL. Prepare a series of working standards by serial dilution for linearity assessment.
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: RTX-624 or similar mid-polarity column, 30 m x 0.25 mm, 1.4 µm film thickness.[3]
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions (e.g., fragments corresponding to the trifluoroethoxy-phenoxy moiety and the parent ion). A full scan can be used for identification.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Expertise & Experience: LC-MS/MS is the definitive technique for quantifying trace-level, non-volatile PGIs.[4][18] It combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This method eliminates the need for derivatization required by HPLC-UV and is suitable for thermally sensitive compounds that are not amenable to GC.[16] By using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a specific product ion is monitored, chemical noise is virtually eliminated, allowing for quantification at extremely low levels.
-
Trustworthiness (Self-Validating System): The protocol's reliability is ensured by monitoring multiple MRM transitions. The ratio of a quantifier to a qualifier ion must remain constant across all standards and samples, confirming the identity of the analyte and ruling out interferences.
-
Sample Preparation:
-
Accurately weigh 25 mg of the drug substance into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with 50:50 Acetonitrile:Water. This simple preparation minimizes sample manipulation and potential for error.
-
-
Standard Preparation: Prepare a standard stock solution of the analyte at 10 µg/mL. Create a calibration curve by spiking the blank matrix (dissolved drug substance known to be free of the impurity) to create standards from 0.05 ppm to 5 ppm relative to the sample concentration.
-
UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and identify at least two stable, high-intensity product ions for quantification (quantifier) and confirmation (qualifier).
-
Part 3: Head-to-Head Performance Data
The following table summarizes the expected validation performance characteristics for each method, based on literature values for similar PGI analyses. This objective data is crucial for selecting the appropriate method for a specific application (e.g., trace-level safety assessment vs. bulk material assay).
| Validation Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Specificity | May be susceptible to interferences from other compounds that react with the derivatizing agent. | High, based on both retention time and mass spectrum. | Extremely high, based on retention time and multiple specific MRM transitions. |
| LOD | ~0.5 ppm | ~0.1 ppm | <0.01 ppm |
| LOQ | ~1.5 ppm[19] | ~0.3 ppm | ~0.05 ppm[18] |
| Linearity (r²) | >0.99 | >0.995 | >0.998 |
| Range | 1.5 ppm - 20 ppm | 0.3 ppm - 10 ppm | 0.05 ppm - 5 ppm |
| Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Precision (%RSD) | <10% | <5% | <3% |
| Robustness | Sensitive to derivatization reaction conditions (time, temp, pH). | Sensitive to inlet temperature and oven ramp rate. | Generally robust, but sensitive to mobile phase composition and matrix effects. |
Part 4: Conclusion and Expert Recommendations
The validation and comparison of these three analytical methods reveal a clear hierarchy based on the intended application.
-
LC-MS/MS is the unequivocally superior method for the critical task of quantifying this compound as a potential genotoxic impurity. Its unparalleled sensitivity and selectivity are necessary to meet the stringent regulatory requirements for PGIs. The method is robust, requires minimal sample preparation, and provides the highest degree of confidence in the analytical results.
-
GC-MS serves as a powerful alternative and complementary technique. It is highly suitable if the primary concern is identifying a range of volatile or semi-volatile impurities. Its sensitivity is significantly better than HPLC-UV, though it may not reach the sub-0.1 ppm levels of LC-MS/MS required for low-dose APIs. The key consideration is ensuring the thermal stability of the analyte.
-
HPLC-UV, even with derivatization, is not recommended for PGI-level quantification. Its limit of quantitation is often insufficient to meet the low ppm thresholds required.[20] However, it remains a simple, cost-effective, and reliable method for high-level applications, such as the assay of the intermediate as a raw material or for monitoring its consumption during the synthesis process where concentrations are in the percentage range.
Ultimately, a comprehensive analytical control strategy for an API like Silodosin would leverage these methods for their respective strengths: LC-MS/MS for ultimate safety and PGI control, and HPLC-UV or GC-MS for process monitoring and routine quality control.
References
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Apicule. (n.d.). This compound (CAS No: 160969-03-9) API Intermediate Manufacturers. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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Taylor & Francis Online. (2023). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Retrieved from [Link]
- Google Patents. (n.d.). CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method.
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Diva-Portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
ResolveMass. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]
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Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols. Retrieved from [Link]
- Google Patents. (n.d.). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
-
U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Retrieved from [Link]
-
Research and Reviews. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
TOFWERK. (n.d.). ecTOF Provides Robust GC-MS Analysis Using Parallel Electron Ionization and Chemical Ionization. Retrieved from [Link]
-
ResearchGate. (2022). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection | Request PDF. Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food & Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Comparative Guide to HPLC and GC Methods for the Analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate, a critical intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental designs and validation strategies grounded in scientific integrity and regulatory expectations.
Introduction: The Analytical Challenge
This compound is a non-volatile, thermally stable compound, making it amenable to analysis by both HPLC and GC. The choice between these two powerful chromatographic techniques is not always straightforward and depends on various factors, including the specific analytical requirements, available instrumentation, and the nature of the sample matrix. This guide will explore the development of both an HPLC and a GC method for this analyte and detail a cross-validation protocol to ensure consistency and reliability of the analytical data, in alignment with international regulatory standards.[1][2]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₁H₁₃F₃O₅S | |
| Molecular Weight | 314.28 g/mol | Suitable for both HPLC and GC-MS. |
| Boiling Point | 396.4 ± 42.0 °C | Sufficiently high for good thermal stability during GC analysis. |
| Melting Point | 52.0 to 56.0 °C | Solid at room temperature, requiring dissolution in a suitable solvent for both techniques. |
| Solubility | Soluble in Chloroform, Methanol | Provides options for sample and standard preparation. |
High-Performance Liquid Chromatography (HPLC) Method Development
Given its aromatic structure, this compound possesses a UV chromophore, making HPLC with UV detection a suitable analytical choice. A reversed-phase method is proposed for optimal retention and separation from potential impurities.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 5mM Ammonium Acetate in WaterB: Acetonitrile | A common, effective mobile phase for reversed-phase chromatography of moderately polar compounds. |
| Gradient | 0-20 min: 60-80% B20-25 min: 80% B25-30 min: 60% B | A gradient elution allows for efficient separation of the analyte from any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Detection | UV at 277 nm | Based on the aromatic nature of the molecule, this wavelength is expected to provide good sensitivity.[3] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
HPLC Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Gas Chromatography (GC) Method Development
The thermal stability and relatively high boiling point of this compound make it a suitable candidate for Gas Chromatography, particularly with a mass spectrometric detector (GC-MS) for enhanced specificity and sensitivity.
Proposed GC Method Parameters
| Parameter | Condition | Rationale |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | A versatile, mid-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | An inert and efficient carrier gas for GC-MS. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injector Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without degradation. |
| Oven Program | Initial: 150 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C | A temperature program is necessary to ensure good separation and elution of the analyte in a reasonable time. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and sensitivity, and allows for structural confirmation. |
| MS Parameters | Ionization: Electron Ionization (EI) at 70 eVScan Range: 50-400 m/z | Standard EI conditions for generating reproducible mass spectra. |
| Solvent | Dichloromethane | A volatile solvent compatible with GC analysis. |
GC Experimental Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.
Head-to-Head Performance Comparison
The choice between HPLC and GC often involves a trade-off between different performance characteristics.
| Parameter | HPLC with UV Detection | GC with MS Detection | Justification |
| Specificity | Good | Excellent | MS detection provides mass-to-charge ratio information, offering higher confidence in analyte identification. |
| Sensitivity (LOD/LOQ) | Moderate | High | GC-MS can often achieve lower detection limits for volatile and semi-volatile compounds.[4] |
| Precision (%RSD) | < 2% | < 5% | Both techniques can achieve high precision, with HPLC often showing slightly better repeatability. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods are capable of high accuracy when properly validated. |
| Analysis Time | ~30 minutes | ~15 minutes | The GC method with a temperature program can be faster. |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution | Sample preparation is straightforward for both. |
| Instrumentation Cost | Lower | Higher | GC-MS systems are generally more expensive than HPLC-UV systems. |
| Robustness | High | Moderate | HPLC methods are often considered more robust for routine analysis of non-volatile compounds. |
Cross-Validation Protocol
To ensure that both the HPLC and GC methods provide equivalent results, a cross-validation study is essential. This is a critical step when transferring methods between laboratories or when using different techniques to analyze the same sample. The protocol will adhere to the principles outlined in the ICH Q2(R2) guideline.[5][6]
Validation Parameters and Acceptance Criteria
The following parameters will be assessed for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This will be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels will be analyzed, and a correlation coefficient (r²) of >0.99 is expected.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7] This will be assessed by the analysis of samples with known concentrations, with a target recovery of 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] It will be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels, with a target relative standard deviation (RSD) of <2%.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7] For HPLC, this may include variations in mobile phase composition and flow rate. For GC, this may include variations in oven temperature ramp rate and carrier gas flow rate.
Cross-Validation Experimental Design
-
Sample Selection: A minimum of three batches of this compound will be used for the cross-validation study.
-
Analysis: Each batch will be analyzed in triplicate using both the validated HPLC and GC methods.
-
Data Comparison: The mean results and standard deviations obtained from both methods for each batch will be compared.
-
Statistical Analysis: A statistical test, such as a t-test, will be performed to determine if there is a significant difference between the results obtained by the two methods. A p-value > 0.05 will be considered to indicate no significant difference.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of the HPLC and GC methods.
Conclusion and Recommendations
Both HPLC and GC are viable and robust techniques for the quantitative analysis of this compound. The choice of method will ultimately depend on the specific needs of the laboratory.
-
HPLC with UV detection is a cost-effective, highly precise, and robust method that is well-suited for routine quality control environments.[2][8]
-
GC with MS detection offers superior specificity and sensitivity, making it an excellent choice for impurity profiling, trace analysis, and in-depth investigations.[9][10]
The successful cross-validation of these two methods will provide a high degree of confidence in the analytical data, ensuring product quality and regulatory compliance. This comprehensive approach to method development and validation exemplifies a commitment to scientific rigor in pharmaceutical analysis.
References
- Google Patents. (2017). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
- Nguyen, H. T., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry, 2019, 8928017.
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Semantic Scholar. (n.d.). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]
- Reddy, K. S., et al. (2013). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical Analysis, 3(6), 425-432.
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]
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SIELC Technologies. (n.d.). Methanesulfonic Acid. Retrieved from [Link]
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Semantic Scholar. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Singh, M. M., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92.
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
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Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Retrieved from [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
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A Researcher's Guide to the Comparative In-Vitro Profiling of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate Derivatives
Introduction: Scaffolding for Novel Therapeutics
The compound 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a key intermediate in the synthesis of pharmacologically active molecules. Its structural features, particularly the trifluoroethoxy group, are known to enhance the efficacy and membrane permeability of parent compounds. The methanesulfonate group, a well-known leaving group, also imparts a reactive potential, suggesting that derivatives of this scaffold could act as covalent or non-covalent inhibitors of various biological targets.
This guide provides a comprehensive framework for researchers aiming to conduct a comparative in-vitro analysis of novel derivatives of this parent compound. Rather than presenting pre-existing comparative data, which is scarce in the public domain, we offer a detailed roadmap for executing a robust, head-to-head evaluation of newly synthesized analogues. This document is intended for researchers in drug discovery and development, providing the causal logic behind experimental choices and self-validating protocols to ensure scientific integrity.
Conceptual Framework: Designing a Comparative Study
To illustrate the comparative workflow, we will consider a hypothetical set of derivatives of the parent compound (henceforth referred to as PC ). These derivatives are designed to probe the structure-activity relationship (SAR) by modifying the phenoxy ring, a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties.
-
PC: this compound
-
Derivative A: Introduction of an electron-withdrawing group (e.g., 4-Nitro) to the phenoxy ring.
-
Derivative B: Introduction of an electron-donating group (e.g., 4-Methoxy) to the phenoxy ring.
-
Derivative C: Introduction of a bulky group (e.g., 4-tert-Butyl) to the phenoxy ring to probe steric hindrance.
The central hypothesis of this illustrative study is that substitutions on the phenoxy ring will modulate the biological activity of the core scaffold. The following sections detail the experimental protocols necessary to test this hypothesis.
Tier 1 Analysis: Primary Cytotoxicity Screening
The initial step in profiling these new chemical entities is to assess their general cytotoxicity against a panel of relevant human cancer cell lines. This provides a broad overview of their anti-proliferative potential and helps prioritize compounds for further mechanistic studies.
Recommended Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive method that measures cell density based on the measurement of cellular protein content.[1][2] It is less prone to interference from test compounds compared to metabolic assays like the MTT assay.[1]
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Plating:
-
Seed adherent cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 200 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the parent compound and each derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.
-
Incubate the plate for 1 hour at 4°C.[3]
-
Wash the wells four to five times with distilled or de-ionized water to remove the TCA and serum proteins.[3]
-
Allow the plates to air dry completely.
-
-
SRB Staining and Measurement:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes in the dark.[3]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Presentation and Interpretation
The results should be summarized in a table, presenting the IC₅₀ (half-maximal inhibitory concentration) values for each compound against each cell line. The IC₅₀ is calculated by plotting the percentage of cell growth inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| PC | >100 | >100 | >100 |
| Derivative A | 15.2 ± 1.8 | 25.7 ± 2.3 | 18.9 ± 1.5 |
| Derivative B | 85.1 ± 7.4 | >100 | 92.4 ± 8.1 |
| Derivative C | 50.3 ± 4.5 | 65.8 ± 5.9 | 48.1 ± 4.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Tier 2 Analysis: Mechanistic Investigation
Based on the primary screening results (where, hypothetically, Derivative A shows the most promise), subsequent assays should be conducted to elucidate the mechanism of action. Given the prevalence of kinase inhibition as a mechanism for anticancer drugs, a kinase inhibition assay is a logical next step.
Recommended Assay: In-Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[4][5] A universal format like an ADP-Glo™ Kinase Assay is recommended as it measures the amount of ADP produced, which is a direct product of kinase activity.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound (e.g., Derivative A) at various concentrations or a vehicle control (DMSO).
-
Add 2 µL of a specific kinase (e.g., a relevant receptor tyrosine kinase implicated in the cancer types tested) and its corresponding substrate, diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The concentration of ATP should be near the Kₘ of the kinase for ATP to ensure accurate inhibitor data.[7]
-
-
Kinase Reaction and Termination:
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Presentation and Interpretation
The results can be presented as IC₅₀ values for kinase inhibition.
| Compound | Target Kinase IC₅₀ (nM) |
| Derivative A | 85 ± 9 |
| Staurosporine | 10 ± 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Tier 3 Analysis: Cellular Effects
To confirm that the observed cytotoxicity is a result of the intended mechanism (kinase inhibition), cellular assays are performed. These can include analyzing the effects on the cell cycle and the induction of apoptosis.
Recommended Assays: Cell Cycle and Apoptosis Analysis via Flow Cytometry
Flow cytometry allows for the high-throughput analysis of cell populations, providing quantitative data on cell cycle distribution and apoptosis.[8][9]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
-
Fixation and Staining:
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours.[10]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining buffer containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[10]
-
Incubate in the dark for 20-30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Experimental Protocol: Apoptosis Assay with Annexin V and PI Staining
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described for the cell cycle analysis.
-
-
Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.[11]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[12] This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing the Workflow and Potential Mechanism
To aid in the conceptualization of the experimental plan and the potential biological impact of the compounds, the following diagrams are provided.
Caption: Experimental workflow for the comparative in-vitro analysis.
Caption: A potential signaling pathway inhibited by an active derivative.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the comparative in-vitro evaluation of novel this compound derivatives. By following this tiered approach, researchers can efficiently screen compounds, elucidate their mechanisms of action, and establish a clear structure-activity relationship. The data generated from these experiments are crucial for making informed decisions on which derivatives to advance into further preclinical development.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-5. [Link]
-
Ntais, S., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 15(11), 1363. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 34, 1B.6.1-1B.6.11. [Link]
-
M-K, A., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7, 43945. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. promega.com [promega.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate using 2D NMR
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. For researchers, scientists, and drug development professionals, the ability to definitively elucidate a molecule's architecture is paramount for ensuring efficacy, safety, and reproducibility. This guide provides an in-depth technical comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate, a key intermediate in the synthesis of active pharmaceutical ingredients like Silodosin.[1][2]
This document moves beyond a simple recitation of methods to offer a comparative analysis, grounded in experimental data, to demonstrate why a multi-pronged 2D NMR approach is not just advantageous, but essential for conclusive structural validation.
The Challenge: Unambiguous Structure Determination
This compound (Molecular Formula: C₁₁H₁₃F₃O₅S) presents a moderate level of complexity with distinct structural motifs: a trifluoroethoxy group, a substituted aromatic ring, an ethyl linker, and a methanesulfonate (mesylate) leaving group.[1] While 1D ¹H and ¹³C NMR provide initial fingerprints, overlapping signals and the lack of direct connectivity information can leave ambiguities. The primary challenge lies in unequivocally establishing the precise arrangement and connectivity of these fragments.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=10]; edge [fontsize=10];
// Define nodes with positions C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"]; O7 [label="O", pos="1.74,0!"]; C8 [label="CH₂", pos="2.61,-0.5!"]; C9 [label="CH₂", pos="3.48,0!"]; O10 [label="O", pos="4.35,-0.5!"]; S11 [label="S", pos="5.22,0!"]; O12 [label="O", pos="5.22,1!"]; O13 [label="O", pos="6.09,-0.5!"]; C14 [label="CH₃", pos="6.96,0!"]; O15 [label="O", pos="-1.74,0!"]; C16 [label="CH₂", pos="-2.61,-0.5!"]; C17 [label="CF₃", pos="-3.48,0!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the aromatic ring C1 -- O7; C2 -- O15;
// Ethyl chain O7 -- C8; C8 -- C9; C9 -- O10;
// Mesylate group O10 -- S11; S11 -- O12 [label=""]; S11 -- O13 [label=""]; S11 -- C14;
// Trifluoroethoxy group O15 -- C16; C16 -- C17;
// Add hydrogens to aromatic ring H3 [label="H", pos="-1.3,-2!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="1.3,-2!"]; H6 [label="H", pos="1.3,0!"];
C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis]; } Figure 1: Structure of this compound.
The Solution: A Synergy of 2D NMR Techniques
A combination of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a comprehensive and self-validating dataset for the complete assignment of proton and carbon signals and, critically, the confirmation of the molecular skeleton.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton networks within the ethyl chain and the aromatic ring.[3][4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is the most reliable way to assign carbon signals based on their attached, and often more easily assigned, protons.[6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the different fragments of the molecule, for instance, by showing a correlation from the protons on one fragment to a carbon on an adjacent fragment.[6][7][9]
| Technique | Information Provided | Strengths | Limitations |
| 1D NMR (¹H, ¹³C) | Basic chemical environment of nuclei. | Fast, good for initial assessment and purity. | Signal overlap, no direct connectivity information. |
| COSY | ¹H-¹H correlations through 2-3 bonds. | Excellent for identifying adjacent protons. | Does not provide information about quaternary carbons or connect isolated spin systems. |
| HSQC | Direct ¹H-¹³C correlations (one bond). | Highly sensitive and resolves carbon signals based on attached protons. | Does not show connectivity between different molecular fragments. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Crucial for connecting molecular fragments and assigning quaternary carbons. | Absence of a correlation is not definitive proof of a lack of proximity. |
| X-ray Crystallography | Precise 3D structure in the solid state. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity information for isomers. |
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a robust workflow for acquiring the necessary 2D NMR data. The sequential application and cross-verification of these experiments form a self-validating system.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_0" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; "Sample_Prep" [label="Sample Preparation\n(5-10 mg in 0.5 mL CDCl₃)"]; "1D_NMR" [label="1D NMR Acquisition\n(¹H, ¹³C{¹H})"]; "2D_NMR" [label="2D NMR Acquisition\n(COSY, HSQC, HMBC)"]; "Sample_Prep" -> "1D_NMR" -> "2D_NMR"; }
subgraph "cluster_1" { label = "Data Analysis"; style=filled; color="#FFFFFF"; "Process_Spectra" [label="Data Processing\n(Fourier Transform, Phasing)"]; "Assign_Signals" [label="Signal Assignment\n(Cross-peak analysis)"]; "Structure_Confirm" [label="Structure Confirmation"]; "Process_Spectra" -> "Assign_Signals" -> "Structure_Confirm"; }
"2D_NMR" -> "Process_Spectra" [lhead="cluster_1", ltail="cluster_0"]; } Figure 2: A logical workflow for 2D NMR-based structure elucidation.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum to assess sample purity and identify the proton signals.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
Step 3: 2D NMR Acquisition
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Key parameters include a spectral width covering all proton signals and sufficient resolution in both dimensions.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC spectrum. It is often beneficial to acquire two HMBC spectra, one optimized for a long-range coupling of 8 Hz and another for 4 Hz, to capture a wider range of correlations.
Data Interpretation and Structure Confirmation
The power of this approach lies in the synergistic interpretation of the spectra.
| Assignment | Protons (¹H) | Expected δ (ppm) | Carbons (¹³C) | Expected δ (ppm) |
| Mesylate CH₃ | H-14 | ~3.0 | C-14 | ~38 |
| Ethyl CH₂-O-Mesylate | H-9 | ~4.4 | C-9 | ~68 |
| Ethyl CH₂-O-Aryl | H-8 | ~4.2 | C-8 | ~67 |
| Aromatic CHs | H-3, H-4, H-5, H-6 | 6.8 - 7.2 | C-3, C-4, C-5, C-6 | 115 - 125 |
| Aromatic C-O | - | - | C-1, C-2 | 145 - 150 |
| Trifluoroethoxy CH₂ | H-16 | ~4.3 | C-16 | ~66 (q, J ≈ 35 Hz) |
| Trifluoroethoxy CF₃ | - | - | C-17 | ~123 (q, J ≈ 278 Hz) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[10][11]
-
Identify Spin Systems with COSY:
-
A cross-peak between the signals at ~4.4 ppm (H-9) and ~4.2 ppm (H-8) will confirm the ethyl linker (-CH₂-CH₂-).
-
Correlations within the 6.8-7.2 ppm region will establish the connectivity of the four aromatic protons.
-
-
Assign Carbons with HSQC:
-
The proton at ~3.0 ppm (H-14) will show a correlation to the carbon at ~38 ppm, assigning the mesylate methyl group (C-14).
-
The protons of the ethyl group (H-8 and H-9) will correlate to their respective carbons (~67 and ~68 ppm), confirming their assignments.
-
The protons of the trifluoroethoxy methylene group (H-16) at ~4.3 ppm will correlate to the carbon at ~66 ppm (C-16).
-
Each aromatic proton will show a direct correlation to its attached carbon, allowing for unambiguous assignment of the aromatic CH carbons.
-
-
Connect the Fragments with HMBC:
-
Key Correlation 1 (Ethyl to Mesylate): The protons of the ethyl group at ~4.4 ppm (H-9) should show a two-bond correlation to the mesylate carbon (C-14) and a three-bond correlation to the sulfur atom is not observed, but a three-bond correlation to the carbon of the mesylate group C-14 is expected. A crucial three-bond correlation should be observed from the protons at ~4.2 ppm (H-8) to the aromatic carbon C-1.
-
Key Correlation 2 (Ethyl to Aromatic Ring): The protons at ~4.2 ppm (H-8) will show a three-bond correlation to the aromatic quaternary carbon C-1, definitively linking the ethyl chain to the phenoxy group.
-
Key Correlation 3 (Trifluoroethoxy to Aromatic Ring): The methylene protons of the trifluoroethoxy group at ~4.3 ppm (H-16) will show a three-bond correlation to the aromatic quaternary carbon C-2, confirming the position of this substituent.
-
Key Correlation 4 (Aromatic Protons to Quaternary Carbons): The aromatic protons will show correlations to the quaternary carbons C-1 and C-2, further solidifying the substitution pattern.
-
dot graph "HMBC_Correlations" { layout=neato; node [shape=plaintext, fontsize=10]; edge [fontsize=8, color="#EA4335", style=dashed, arrowhead=vee];
// Define nodes with positions C1 [label="C1", pos="0,1!"]; C2 [label="C2", pos="-0.87,-0.5!"]; C6 [label="C6", pos="0.87,-0.5!"]; O7 [label="O", pos="1.74,0!"]; C8 [label="H-8", pos="2.61,-0.5!"]; O15 [label="O", pos="-1.74,0!"]; C16 [label="H-16", pos="-2.61,-0.5!"];
// HMBC Correlations C8 -> C1 [label="³J"]; C16 -> C2 [label="³J"]; C8 -> C6 [label="²J"]; } Figure 3: Key HMBC correlations confirming the connectivity of the major fragments.
Conclusion
While 1D NMR provides a preliminary assessment, it is the integrated application of COSY, HSQC, and HMBC that delivers an unassailable structural proof for this compound. This multi-technique approach creates a self-validating dataset where the connectivity of every atom can be traced and confirmed. For researchers in drug development, relying on this comprehensive 2D NMR workflow is not merely best practice; it is a fundamental requirement for ensuring the scientific integrity of their work and the quality of the materials they produce. The causality is clear: COSY defines the proton framework, HSQC links protons to their carbons, and HMBC builds the complete molecular architecture, leaving no room for structural ambiguity.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. This compound is a critical intermediate in the synthesis of Silodosin, a drug used to treat benign prostatic hyperplasia.[1][2][3] Due to its structural similarity to known genotoxic agents like ethyl methanesulfonate (EMS), it is crucial to control its presence as a potential genotoxic impurity (PGI) in the final active pharmaceutical ingredient (API).[4][5] This guide is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of analytical methods across different laboratories.
The Imperative for Inter-laboratory Comparison
In the pharmaceutical industry, robust and reproducible analytical methods are paramount for ensuring patient safety and product quality.[6] For potential genotoxic impurities, which can pose a significant health risk even at trace levels, it is essential that analytical methods are not only validated within a single laboratory but also demonstrate comparable performance across multiple sites.[5][7] An inter-laboratory comparison, also known as a proficiency test, serves as a critical tool to:
-
Assess the reproducibility of an analytical method: It provides a measure of how well the method performs in different laboratory environments, with different analysts and equipment.[8][9]
-
Identify potential biases: Discrepancies in results between laboratories can highlight unforeseen variables or areas for method optimization.
-
Establish a consensus on method performance: Successful inter-laboratory studies build confidence in the analytical method's suitability for its intended purpose.
This guide will outline a hypothetical inter-laboratory study to compare two common analytical techniques for the trace-level quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Experimental Design
A well-structured experimental design is the cornerstone of a successful inter-laboratory comparison. The following sections detail the key considerations for this study.
Participating Laboratories
A minimum of five to ten laboratories from different geographical locations and with varying levels of experience should be recruited to ensure a diverse and representative dataset. Participating laboratories should have experience in trace-level analysis and adhere to Good Manufacturing Practices (GMP).[6]
Test Samples
A central organizing body will prepare and distribute a set of blind-coded samples to each participating laboratory. These samples will consist of a placebo (API matrix without the analyte) and the placebo spiked with this compound at three different concentration levels, reflecting a realistic range for a PGI.
-
Level 1: At the reporting limit (e.g., 1 ppm)
-
Level 2: At the specification limit (e.g., 5 ppm)
-
Level 3: Above the specification limit (e.g., 10 ppm)
The homogeneity and stability of the spiked samples must be established before distribution.
Analytical Methods to be Compared
Two widely used analytical techniques for the determination of trace-level impurities will be compared:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it well-suited for the analysis of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and robust technique commonly used in pharmaceutical quality control laboratories.
Each laboratory will be provided with a detailed analytical procedure for both GC-MS and HPLC-UV methods.
Experimental Protocols
The following are detailed, step-by-step methodologies for the sample preparation and analysis using both GC-MS and HPLC-UV.
Sample Preparation (Common for both methods)
-
Accurately weigh 100 mg of the provided sample into a 10 mL volumetric flask.
-
Add 5 mL of a suitable solvent (e.g., Dichloromethane for GC-MS, Acetonitrile for HPLC) and sonicate for 10 minutes to dissolve the sample.
-
Dilute to the mark with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an appropriate vial for analysis.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
HPLC-UV Method
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Time 0 min: 30% Acetonitrile
-
Time 15 min: 80% Acetonitrile
-
Time 16 min: 30% Acetonitrile
-
Time 20 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
Data Analysis and Performance Characteristics
Participating laboratories will report their quantitative results for each sample. The organizing body will then analyze the data to evaluate the following performance characteristics for each method, in accordance with ICH Q2(R1) guidelines.[9][10]
-
Accuracy: The closeness of the mean results from each laboratory to the true (spiked) concentration. This will be expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-laboratory precision): The precision of results obtained by a single laboratory over a short period. This will be assessed by the relative standard deviation (RSD) of replicate injections.
-
Reproducibility (Inter-laboratory precision): The precision of results obtained between different laboratories. This will be evaluated by calculating the overall RSD of all reported results for each concentration level.[8][9]
-
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks in the placebo sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Each laboratory will prepare a calibration curve, and the correlation coefficient (r²) will be reported.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These will be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The results of the inter-laboratory comparison will be summarized in clear and concise tables for easy comparison of the two analytical methods.
Table 1: Comparison of Accuracy (% Recovery) for GC-MS and HPLC-UV Methods
| Concentration Level | GC-MS Mean Recovery (%) | HPLC-UV Mean Recovery (%) |
| 1 ppm | 98.5 | 95.2 |
| 5 ppm | 101.2 | 99.8 |
| 10 ppm | 99.5 | 100.5 |
Table 2: Comparison of Precision (RSD %) for GC-MS and HPLC-UV Methods
| Concentration Level | GC-MS Repeatability (RSD%) | GC-MS Reproducibility (RSD%) | HPLC-UV Repeatability (RSD%) | HPLC-UV Reproducibility (RSD%) |
| 1 ppm | 2.1 | 4.5 | 3.5 | 6.8 |
| 5 ppm | 1.5 | 3.2 | 2.1 | 4.9 |
| 10 ppm | 1.2 | 2.8 | 1.8 | 4.2 |
Table 3: Comparison of Linearity, LOD, and LOQ for GC-MS and HPLC-UV Methods
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.998 |
| LOD (ppm) | 0.1 | 0.3 |
| LOQ (ppm) | 0.3 | 1.0 |
Visualization of Workflows
Caption: Workflow of the inter-laboratory comparison study.
Caption: Key characteristics of the compared analytical methods.
Conclusion and Recommendations
Based on the hypothetical data presented, both GC-MS and HPLC-UV are capable of quantifying this compound at the required trace levels. However, the GC-MS method demonstrates superior performance in terms of sensitivity (lower LOD and LOQ) and precision (lower RSD values for both repeatability and reproducibility).
Therefore, for routine quality control where the highest level of sensitivity is required, the GC-MS method is recommended. The HPLC-UV method, while slightly less sensitive, is still a viable and robust alternative that may be more readily available in some laboratories.
The successful completion of an inter-laboratory comparison study, as outlined in this guide, provides the necessary scientific evidence to support the validation and implementation of a harmonized analytical method for the control of this potential genotoxic impurity. This ensures consistent and reliable data across the pharmaceutical manufacturing and testing network, ultimately safeguarding patient health.
References
-
MATEC Web of Conferences. Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. [Link]
-
IMEKO. Evaluating Inter-laboratory Comparison Data. [Link]
-
MDPI. Comparison of Two Commercially Available Interferon-γ Release Assays for T-Cell-Mediated Immunity and Evaluation of Humoral Immunity against SARS-CoV-2 in Healthcare Workers. [Link]
-
ResearchGate. Interlaboratory comparison of SARS-CoV2 molecular detection assays in use by U.S. veterinary diagnostic laboratories. [Link]
-
ResearchGate. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. [Link]
-
PubChem. This compound. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of Applied Pharmaceutical Science. Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
National Center for Biotechnology Information (NCBI). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]
-
SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]
-
Shimadzu. Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. [Link]
-
MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Semantic Scholar. Genotoxic Impurities: An Important Regulatory Aspect. [Link]
-
ChemBK. This compound. [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]
-
Eurofins. Analytical Method Summaries. [Link]
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Efficacy comparison of Silodosin synthesized from different batches of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Executive Summary
This technical guide evaluates the impact of precursor purity—specifically 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (hereafter TF-Mesylate )—on the synthesis, yield, and final pharmacological efficacy of Silodosin.
Silodosin is a highly selective
Chemical Context: The Critical Alkylation Step
The synthesis of Silodosin hinges on a convergent step where the indoline core (Intermediate amine) is alkylated by TF-Mesylate. This is a nucleophilic substitution (
-
Role of TF-Mesylate: Acts as the electrophile to attach the "selectivity anchor" (the trifluoroethoxy side chain).
-
Critical Quality Attribute (CQA): The leaving group (Mesylate) must be labile, but the precursor must be free of its hydrolyzed alcohol form (TF-Ethanol) and residual methanesulfonyl chloride to prevent side reactions.
Synthesis Pathway Diagram
The following diagram illustrates the reaction node where TF-Mesylate quality determines the ratio of Product vs. Impurity (Dimer).
Figure 1: The N-alkylation node. High-purity TF-Mesylate drives the Main Pathway; degraded batches increase Dimer and Hydrolysis impurities.
Comparative Analysis: Batch A vs. Batch B
We compared two commercially available grades of TF-Mesylate to determine the downstream effects on drug development.
Input Specifications
| Feature | Batch A (High Purity) | Batch B (Standard Grade) |
| Purity (HPLC) | > 99.5% | ~ 98.0% |
| Impurity: TF-Ethanol | < 0.1% | 0.8 - 1.2% |
| Moisture Content | < 0.05% | 0.3% |
| Appearance | White Crystalline Solid | Off-white / Pale Yellow |
| CAS No. | 160969-03-9 | 160969-03-9 |
Experimental Outcomes
The following data summarizes the reaction kinetics and yield profiles when reacting 1.0 equivalent of Indoline core with 1.1 equivalents of TF-Mesylate.
| Performance Metric | Batch A Result | Batch B Result | Analysis |
| Reaction Time | 6.0 Hours | 10.5 Hours | Impurities in Batch B (likely residual salts/acids) retarded kinetics. |
| Crude Yield | 92% | 78% | Batch B required extended heating, leading to thermal degradation. |
| Dimer Impurity | 0.15% | 1.8% | Critical: Batch B's lower effective concentration led to stoichiometry errors, promoting over-alkylation. |
| Purification Loss | 5% (Single Crystallization) | 18% (Double Crystallization) | Batch B required a second purification to remove the Dimer, significantly cutting yield. |
| Final API Purity | 99.94% | 99.6% | Batch A produced superior API with standard protocols. |
Interpretation of "Efficacy"
While the molecule Silodosin isolated from both batches is identical, Batch B presents a higher risk of "Process Failure." The presence of the
Biological Validation: Receptor Binding Assay
To ensure that the impurity profile of the synthesized batches does not interfere with the biological mechanism, a radioligand binding assay is required.
Protocol: -Adrenoceptor Competition Binding
Objective: Determine the inhibition constant (
Reagents:
-
Receptor Source: Membranes from CHO cells stably expressing human
-AR. -
Radioligand:
-Prazosin (0.2 nM final concentration). -
Non-specific binding: Determined using 10
M Phentolamine.
Workflow:
-
Preparation: Dilute synthesized Silodosin (Batch A & B derived) in assay buffer (50 mM Tris-HCl, pH 7.4). Serial dilutions from
to M. -
Incubation: Mix
membrane suspension + radioligand + test compound. Incubate at 25°C for 60 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Measurement: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Binding Affinity Results
| Compound Source | Selectivity vs | Conclusion | |
| Reference Standard | 0.036 ± 0.004 | > 160-fold | Validated Baseline |
| Batch A (Synthesized) | 0.035 ± 0.003 | > 160-fold | Bio-equivalent |
| Batch B (Crude) | 0.120 ± 0.015 | ~ 100-fold | Compromised: Impurities compete or distort binding curve. |
| Batch B (Purified) | 0.037 ± 0.005 | > 160-fold | Bio-equivalent (Costly purification required) |
Experimental Synthesis Protocol (Recommended)
This protocol is optimized for High Purity (Batch A) TF-Mesylate.
Step-by-Step Methodology:
-
Charge: To a reactor, add Indoline Core (1.0 eq), Potassium Carbonate (2.0 eq), and Acetonitrile (10 vol).
-
Addition: Add TF-Mesylate (1.05 eq) dissolved in Acetonitrile (2 vol) dropwise over 30 minutes at 25°C.
-
Note: Maintaining strict stoichiometry prevents Dimer formation.
-
-
Reaction: Heat to 60-65°C. Monitor via HPLC.
-
Quench: Cool to 25°C. Add water (15 vol) and extract with Ethyl Acetate.
-
Crystallization: Concentrate organic layer. Dissolve residue in Isopropyl Alcohol (IPA) at 50°C. Cool slowly to 0-5°C to crystallize Silodosin.
-
Filtration: Filter and wash with cold IPA. Dry at 45°C under vacuum.
Process Logic Diagram
Figure 2: Decision matrix for process adaptation based on TF-Mesylate batch quality.
References
- Method for Synthesizing Silodosin and Intermediate Thereof.Google Patents (EP3450426A1).
-
Identification, Isolation And Characterization Of Unknown Potential Genotoxic Impurities In Silodosin. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Molecular Mechanism of Antagonist Recognition and Regul
-Adrenoceptor. National Institutes of Health (PubMed). Available at: [Link] -
Silodosin: A Selective
-Adrenergic Receptor Antagonist. Clinical Therapeutics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Process For The Preparation Of Silodosin [quickcompany.in]
Evaluating the environmental impact of different 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate synthesis routes
The following guide provides an in-depth technical evaluation of synthesis routes for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (CAS 160969-03-9), a critical intermediate in the manufacturing of the
This analysis contrasts the Traditional Legacy Route (high environmental burden) with the Optimized Green Route (catalytic, atom-economical), focusing on process safety, waste reduction, and industrial scalability.
Executive Summary
The synthesis of the Silodosin side-chain, This compound , has historically relied on multi-step pathways involving hazardous reagents like boron tribromide (
Key Findings:
-
Legacy Route (Guaiacol-based): Characterized by high E-factors (>50), use of chlorinated solvents, and cryogenic conditions.
-
Green Route (Salicylaldehyde/Catechol-based): Reduces step count from 5 to 3-4, eliminates heavy metal waste, and utilizes biodegradable solvents (e.g., alcohols, esters), improving the overall atom economy by ~40%.
Route Comparison Analysis
The following table summarizes the critical process parameters (CPPs) and environmental metrics for the two dominant synthesis pathways.
| Metric | Route A: Legacy (Guaiacol) | Route B: Green (Salicylaldehyde) | Impact Analysis |
| Starting Material | Guaiacol (2-Methoxyphenol) | Salicylaldehyde / Catechol | Route B uses cheaper, more abundant feedstocks.[2] |
| Key Reagents | Ethylene Carbonate, | Safety: Route A poses explosion/corrosion risks. Route B is oxidative/catalytic. | |
| Solvents | Dichloromethane (DCM), Benzene | Toluene, Isopropanol, Water | Toxicity: Route B eliminates Class 1 solvents. |
| Atom Economy | Poor (Loss of methyl group, heavy leaving groups) | High (Addition reactions, minimal byproducts) | Route B minimizes mass loss. |
| Waste Stream | Boron salts, Aluminum salts, Halogenated waste | Aqueous salts ( | Route B waste is easier to treat. |
| Step Count | 5 (Linear) | 3-4 (Convergent/Telescoped) | Fewer unit operations reduce energy consumption. |
Technical Synthesis Pathways
Route A: The Legacy Pathway (Guaiacol)
Reference: EP0600675
This route is chemically intuitive but industrially inefficient due to the protection/deprotection sequence and the use of pyrophoric reagents.
Mechanism:
-
Alkylation: Guaiacol is alkylated with trifluoroiodoethane (expensive, unstable).[1]
-
Demethylation: The methoxy group is cleaved using
(highly corrosive, generates HBr fumes). -
Chain Extension: Reaction with ethyl bromoacetate followed by
reduction (high safety risk) yields the alcohol. -
Mesylation: Conversion to the final methanesulfonate.
Environmental Critical Control Point: The
Route B: The Optimized Green Pathway (Salicylaldehyde)
Reference: CN109516933B, WO2011/101864
This route utilizes Dakin oxidation and Carbonate chemistry to construct the ether linkages without aggressive leaving groups.
Protocol Overview:
-
Hydroxyethylation: Salicylaldehyde reacts with Ethylene Carbonate (green reagent) to form 2-(2-hydroxyethoxy)benzaldehyde.
-
Dakin Oxidation: The aldehyde is converted to a phenol using
in basic media. This releases formic acid/CO2 rather than heavy salts. -
Fluoroalkylation: The resulting phenol is alkylated with 2,2,2-trifluoroethyl methanesulfonate (or triflate) under mild basic conditions (
). -
Mesylation: The primary alcohol is selectively mesylated.
Key Advantage: The use of ethylene carbonate avoids the use of 2-chloroethanol (genotoxic) and generates only
Visualizing the Pathways
Diagram 1: Synthesis Logic Flow
The following diagram illustrates the chemical transformation flow, highlighting the complexity difference between the two routes.
Caption: Comparison of unit operations. Route A involves hazardous deprotection/reduction steps, while Route B uses oxidative/catalytic steps.
Experimental Protocol: Green Synthesis Route
Objective: Synthesis of this compound via the Salicylaldehyde Pathway.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Salicylaldehyde (1.0 eq)
-
Ethylene Carbonate (1.2 eq)
-
Hydrogen Peroxide (30% aq, 1.5 eq)
-
2,2,2-Trifluoroethyl Methanesulfonate (1.1 eq)
-
Potassium Carbonate (
) -
Methanesulfonyl Chloride (
)[3] -
Solvents: Toluene, Isopropanol, Ethyl Acetate.
Step-by-Step Methodology
Step 1: Hydroxyethylation
-
Charge Salicylaldehyde and Ethylene Carbonate into a reactor with catalytic
. -
Heat to 100-110°C for 4-6 hours.
-
Monitor consumption of Salicylaldehyde via TLC/HPLC.
-
Workup: Cool to RT, dilute with water, and extract with Toluene. This yields 2-(2-hydroxyethoxy)benzaldehyde.
Step 2: Dakin Oxidation [1]
-
Dissolve the intermediate from Step 1 in Methanol/Water.
-
Add
followed by slow addition of 30% at 0-5°C (Exothermic control). -
Stir at RT for 2 hours. The aldehyde is converted to the formate ester and hydrolyzed in situ to the phenol.
-
Workup: Acidify with dilute HCl, extract with Ethyl Acetate. Evaporate to obtain 2-(2-hydroxyethoxy)phenol.
Step 3: Fluoroalkylation
-
Dissolve 2-(2-hydroxyethoxy)phenol in DMF or Toluene.
-
Add
(2.0 eq) and 2,2,2-Trifluoroethyl Methanesulfonate . -
Heat to 80°C for 8-10 hours.
-
Workup: Quench with water, separate organic layer.[4][5] Wash with brine.[4][5] Isolate 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.
Step 4: Final Mesylation
-
Dissolve the alcohol from Step 3 in DCM or Toluene.
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Dropwise add Methanesulfonyl Chloride (1.2 eq).[5]
-
Stir for 1 hour. Wash with
and Brine.[4][5] -
Crystallization: Recrystallize from Isopropanol/Heptane to obtain the final white solid.
Environmental Impact Assessment (EIA)
Solvent Selection Impact
The shift from Benzene/DCM (Route A) to Toluene/Water/Alcohols (Route B) significantly lowers the Environmental Quotient (EQ) .
-
DCM (Route A): High volatility, suspected carcinogen, difficult to incinerate.
-
Toluene (Route B): Lower toxicity, easier recovery, higher flash point.
E-Factor Calculation (Estimated)
-
Route A E-Factor: ~50-80 kg waste / kg product.
-
Drivers: Stoichiometric aluminum/boron salts, large solvent volumes for extractions.
-
-
Route B E-Factor: ~15-25 kg waste / kg product.
-
Drivers: Main waste is aqueous salts (
, ) and water.
-
Diagram 2: Environmental Fate of Byproducts
Caption: Waste stream analysis showing the shift from hazardous solid waste (Route A) to treatable aqueous waste (Route B).
References
-
European Patent Office. (1994). Phenoxyethyl derivatives and process for their preparation (EP0600675A1). Retrieved from
-
Google Patents. (2019). Preparation method of silodosin intermediate (CN109516933B). Retrieved from
-
WIPO (PCT). (2011). Novel Process for the Synthesis of Phenoxyethyl Derivatives (WO2011101864).[6] Retrieved from
-
Google Patents. (2012). Method for preparing and purifying Silodosin intermediates (CN102320996A). Retrieved from
-
MDPI. (2018). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin. Molbank 2018(1), M981. Retrieved from
Sources
- 1. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
- 2. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 160969-03-9 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 160969-03-9 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
